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  • Product: (3-(Piperidin-4-yl)phenyl)methanol hydrochloride
  • CAS: 2256060-02-1

Core Science & Biosynthesis

Foundational

The Structural Mechanics of (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride in Targeted Protein Degradation

Executive Summary: Redefining "Mechanism of Action" for PROTAC Linkers In traditional pharmacology, a molecule's "mechanism of action" (MoA) typically describes its direct agonistic or antagonistic interaction with a bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Redefining "Mechanism of Action" for PROTAC Linkers

In traditional pharmacology, a molecule's "mechanism of action" (MoA) typically describes its direct agonistic or antagonistic interaction with a biological receptor. However, in the rapidly evolving field of Targeted Protein Degradation (TPD), building blocks like (3-(Piperidin-4-yl)phenyl)methanol hydrochloride (CAS: 1198286-35-9) operate under a fundamentally different paradigm.

This compound is not an active pharmaceutical ingredient (API) on its own. Instead, it functions as a critical semi-flexible linker in the architecture of Proteolysis Targeting Chimeras (PROTACs). Its MoA is structural and thermodynamic: it dictates the 3D orientation of the PROTAC, restricts conformational degrees of freedom to reduce entropic penalties, and optimizes the geometry of the ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase[1]. As a Senior Application Scientist, I frequently observe that the transition from flexible PEG chains to rigidified piperidine-aryl linkers is the definitive step that rescues a failing early-stage degrader, transforming it into a viable clinical candidate.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC (Semi-Flexible Linker) PROTAC->Ternary Dictates 3D Geometry E3 E3 Ubiquitin Ligase E3->Ternary Ub Poly-Ubiquitination Ternary->Ub Proximity-Induced Degradation Proteasomal Degradation Ub->Degradation

Figure 1: Mechanism of Targeted Protein Degradation via PROTAC Ternary Complex Formation.

The Thermodynamic Rationale: Entropy and Pre-organization

The formation of a productive POI-PROTAC-E3 ternary complex is a highly dynamic process governed by the cooperativity factor ( α ). If α>1 , the binding of the PROTAC to the first protein enhances its affinity for the second.

Early PROTAC designs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains. While these allow the molecule to "search" for a binding conformation, they incur a massive entropic penalty ( ΔS<0 ) upon complex formation because dozens of rotatable bonds must be frozen into a single bioactive conformation[2].

(3-(Piperidin-4-yl)phenyl)methanol solves this by acting as a pre-organized scaffold. The piperidine ring locks several carbon atoms into a stable chair conformation, drastically reducing the number of rotatable bonds. This rigidification lowers the entropic cost of ternary complex formation, thereby enhancing thermodynamic stability and degradation efficiency[2].

Vectorial Trajectory: The Meta-Substitution Advantage

The specific geometry of this linker—where the piperidine ring is located at the meta (3-position) relative to the methanol group—is a deliberate design choice. A para (4-position) substitution would create a linear 180° exit vector, potentially pushing the E3 ligase too far from the POI. The meta substitution introduces an approximate 120° "kink" in the molecule. This specific vector angle allows the PROTAC to wrap around protein surfaces, bringing the E3 ligase's catalytic domain into optimal proximity with the POI's surface lysine residues for efficient ubiquitin transfer.

Overcoming bRo5 Limitations: DMPK and Cell Permeability

PROTACs inherently violate Lipinski’s Rule of 5 (bRo5) due to their high molecular weight (>800 Da) and large polar surface area (PSA). Flexible linkers exacerbate this by increasing lipophilicity and rotatable bonds, often resulting in poor oral bioavailability and cell permeability.

Incorporating the 4-aryl piperidine motif directly addresses these pharmacokinetic (DMPK) bottlenecks[3]. The basic secondary amine of the piperidine ring (once deprotected or conjugated) can become protonated at physiological pH. This localized charge significantly improves aqueous solubility, preventing the PROTAC from becoming a "grease ball"[1]. Furthermore, clinical data from advanced degraders (e.g., ARV-110 and ARV-471) demonstrates that rigid linkers containing piperidine and piperazine moieties are highly correlated with successful oral bioavailability and improved cell permeability[4].

Quantitative Comparison: Flexible vs. Semi-Flexible Linkers
PropertyFlexible Linkers (e.g., PEG, Alkyl)Semi-Flexible Linkers (e.g., 4-Aryl Piperidine)Impact on Drug Development
Conformational Entropy Penalty High (Many rotatable bonds)Low (Pre-organized chair conformation)Rigid linkers stabilize the ternary complex by reducing energy loss upon binding.
Ternary Complex Cooperativity ( α ) Often neutral or negative ( α≤1 )Often positive ( α>1 )Proper 3D orientation enhances protein-protein interactions between POI and E3.
Aqueous Solubility Poor to Moderate (Highly Lipophilic)High (Basic amine allows salt formation)Crucial for formulation and systemic circulation.
Cell Permeability Poor (High MW, excessive flexibility)Moderate to High (Reduced conformational flux)Essential for intracellular target engagement[4].
Development Phase Hit Identification / Early DiscoveryLead Optimization / Clinical CandidatesRigidification is a standard strategy for advancing bRo5 molecules[3].

Self-Validating Experimental Workflows

To harness (3-(Piperidin-4-yl)phenyl)methanol hydrochloride effectively, researchers must utilize protocols that inherently validate their own success. Below are the standard operating procedures for synthesis and validation, designed with built-in causality checks.

Workflow Step1 Linker Conjugation (Amidation/Alkylation) Step2 Ternary Complex Assay (TR-FRET/SPR) Step1->Step2 Step3 Cellular Permeability (Caco-2/PAMPA) Step2->Step3 Step4 Target Degradation (Western Blot/HiBiT) Step3->Step4

Figure 2: Experimental Workflow for Validating PROTACs with Semi-Flexible Linkers.

Protocol 1: Bioconjugation Strategy (Synthesis)

Causality Check: The starting material is a hydrochloride salt to ensure shelf stability. It must be neutralized to activate the nucleophilic secondary amine.

  • Free-Basing: Dissolve (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt, generating the free secondary amine.

  • Amide Coupling (E3 Ligand): Add 1.1 equivalents of a carboxylic acid-functionalized E3 ligase ligand (e.g., a thalidomide or VHL derivative) and 1.2 equivalents of HATU. Stir at room temperature for 4 hours.

    • Self-Validation: Perform LC-MS. The disappearance of the linker mass and the appearance of the exact product mass confirms successful amidation without over-reaction at the hydroxyl group.

  • Hydroxyl Activation & POI Conjugation: Convert the primary methanol group to a leaving group by reacting with Methanesulfonyl chloride (MsCl) and Triethylamine (Et3N) at 0°C. Subsequently, introduce the nucleophilic POI ligand and heat to 60°C to finalize the PROTAC assembly.

Protocol 2: Biophysical Validation of Ternary Complex (TR-FRET)

Causality Check: A functional PROTAC must bring two proteins together. If the concentration of PROTAC is too high, it will saturate both proteins individually (binary complexes), preventing ternary complex formation. This is known as the "hook effect."

  • Reagent Prep: Utilize a Terbium (Tb)-labeled E3 ligase (donor) and a BODIPY/FITC-labeled POI (acceptor).

  • Titration: Prepare a 12-point serial dilution of the synthesized PROTAC from 1 pM to 10 µM in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20).

  • Incubation & Detection: Incubate the proteins and PROTAC for 2 hours at room temperature. Read emission at 520 nm and 490 nm.

    • Self-Validation: Plot the FRET ratio against PROTAC concentration. A successful semi-flexible linker will yield a distinct bell-shaped curve. The presence of the hook effect at high concentrations mathematically proves that the signal is driven by ternary complex formation, not non-specific protein aggregation.

Protocol 3: Cellular Degradation Efficacy (HiBiT Assay)

Causality Check: To prove the mechanism of action is true targeted degradation (and not just transcription inhibition or cytotoxicity), the degradation must be reversible by blocking the ubiquitin-proteasome system.

  • Cell Plating: Seed CRISPR-engineered cells expressing a HiBiT-tagged POI into a 384-well plate.

  • Treatment: Treat cells with the PROTAC at the calculated DC50​ concentration for 12 hours.

  • Control Rescue: In parallel wells, pre-treat cells with 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor that blocks E3 ligase activity) for 2 hours prior to PROTAC addition.

    • Self-Validation: Add Nano-Glo HiBiT detection reagent and measure luminescence. If the luminescence drops in the PROTAC-only wells but is completely rescued in the MG132/MLN4924 wells, you have definitively proven that the semi-flexible linker successfully hijacked the proteasome pathway.

References

  • (3-(Piperidin-4-yl)phenyl)
  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs)
  • Source: semanticscholar.
  • Flexible vs.
  • Source: acs.

Sources

Exploratory

Physical and chemical properties of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

An In-Depth Technical Guide to the Physicochemical and Analytical Properties of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride Abstract (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a bifunctional organic compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Analytical Properties of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Abstract

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a bifunctional organic compound of significant interest in contemporary medicinal chemistry and drug development. Its structure, featuring a piperidine ring, a phenyl group, and a hydroxylmethyl moiety, provides a unique semi-rigid scaffold. This property has made it a valuable building block, particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][2] A comprehensive understanding of its physical and chemical properties is paramount for its effective application, enabling researchers to optimize reaction conditions, ensure the quality of synthesized molecules, and predict the behavior of resulting conjugates. This guide provides a detailed examination of the compound's properties, analytical characterization methods, and practical handling protocols, grounded in established scientific principles and data.

Chemical Identity and Core Physicochemical Properties

The fundamental identity of a compound is the bedrock of its application. Precise identifiers and physical constants are critical for reproducibility and regulatory compliance.

Identifiers and Structural Information
  • IUPAC Name: (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

  • CAS Number: 1198286-35-9 (for the free base)[3][4]

  • Molecular Formula: C₁₂H₁₈ClNO[1]

  • Molecular Weight: 227.73 g/mol [1][2]

  • Chemical Structure: alt text

Physicochemical Data Summary

The properties below are essential for designing experimental protocols, from dissolution for in-vitro assays to purification strategies.

PropertyValue / ObservationSource(s)
Appearance White to off-white powder or solid.[1][5]
Purity Typically supplied at ≥95% purity.[1][2]
Solubility The hydrochloride salt form enhances aqueous solubility.[5] Soluble in organic solvents like DMSO and Methanol.
Storage Temperature 2-8°C.[1][2]
Melting Point Data not consistently available in public literature; requires experimental determination.
pKa Not experimentally reported. The piperidinium moiety is expected to have a pKa around 10-11, making it protonated and charged at physiological pH. The benzylic alcohol is a very weak acid, with an estimated pKa >15.

Analytical Characterization: A Multi-Technique Approach

Confirming the identity, purity, and structure of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a critical quality control step. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the molecular framework.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring (typically in the δ 7.0-7.5 ppm region), the carbinol proton (-CH-OH), the methylene protons of the hydroxymethyl group (-CH₂-OH), and the aliphatic protons of the piperidine ring. The N-H proton of the piperidinium chloride will also be present, often as a broad signal.

  • ¹³C NMR: The spectrum will display signals corresponding to the aromatic carbons, the carbinol carbon, the hydroxymethyl carbon, and the distinct carbons of the piperidine ring.

The choice of deuterated solvent is critical. Solvents like DMSO-d₆ or D₂O are often used. In D₂O, the O-H and N-H protons will exchange with deuterium and their signals will disappear, which is a useful diagnostic tool.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

  • Expected Characteristic Peaks:

    • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

    • ~3000-2800 cm⁻¹: C-H stretching from the aliphatic piperidine ring.

    • ~2700-2400 cm⁻¹ (broad): N-H stretching from the secondary amine hydrochloride salt (R₂NH₂⁺).

    • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected mass would correspond to the free base (C₁₂H₁₇NO).

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 192.1383 (for C₁₂H₁₈NO⁺)

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often with an additive like TFA or formic acid) coupled with a UV detector can effectively separate the main compound from any impurities. The purity is typically reported as the area percentage of the main peak.

Experimental Workflows and Protocols

The following protocols are designed to be self-validating and reflect standard practices in a research and development setting.

Analytical Workflow Diagram

This diagram illustrates a logical workflow for the comprehensive quality control analysis of a newly acquired or synthesized batch of the title compound.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Final Approval Sample Receive Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test (H₂O, DMSO, MeOH) Visual->Solubility HPLC HPLC-UV for Purity (≥95%?) Solubility->HPLC MS LC-MS for Mass (m/z = 192.14?) HPLC->MS NMR ¹H & ¹³C NMR (Structure Match?) MS->NMR Approval QC Approved for Use NMR->Approval

Caption: Quality control workflow for compound validation.

Protocol: ¹H NMR Sample Preparation and Analysis
  • Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

  • Methodology:

    • Sample Weighing: Accurately weigh 5-10 mg of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride directly into a clean, dry vial.

    • Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of exchangeable O-H and N-H protons, which would be lost in D₂O.

    • Dissolution: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

    • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

    • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz). Phase and baseline the spectrum correctly. Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).[6]

Application Spotlight: A Semi-Flexible PROTAC Linker

The true utility of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride lies in its application in advanced drug development, most notably in the field of targeted protein degradation.

Role in PROTAC Design

A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for enabling the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is used as a building block for such linkers.[1][2] The piperidine and phenyl groups introduce a degree of rigidity that can help pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1] This contrasts with purely aliphatic, flexible linkers, where an entropic penalty must be overcome. The hydroxyl group provides a convenient chemical handle for further elaboration and connection to the rest of the PROTAC structure.

Conceptual PROTAC Structure

The diagram below illustrates how this compound functions as a central linker component, bridging the two active ends of a PROTAC.

PROTAC_Structure Warhead Target Protein Ligand (Warhead) Linker_Core (3-(Piperidin-4-yl)phenyl)methanol Derived Linker Warhead->Linker_Core Covalent Bond E3_Ligand E3 Ligase Ligand Linker_Core->E3_Ligand Covalent Bond

Caption: Conceptual role as a PROTAC linker scaffold.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

Hazard Classification

While a specific, verified safety data sheet for this exact compound is the ultimate authority, data for the closely related isomer (3-phenylpiperidin-4-yl)methanol hydrochloride (CAS 1955499-15-6) provides a strong indication of potential hazards.[7]

Hazard ClassCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation) 4WarningH302+H312+H332
Skin Irritation 2WarningH315
Eye Irritation 2AWarningH319
Specific Target Organ Toxicity (Single Exposure) 3WarningH336
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Eye Protection: Wear chemical safety goggles or a face shield.[10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10]

  • Skin and Body Protection: Wear a laboratory coat.

  • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[9]

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry place.[10]

  • The recommended storage temperature is refrigerated at 2-8°C to ensure long-term stability.[1][2]

Conclusion

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is more than a simple chemical reagent; it is an enabling tool for sophisticated drug discovery. Its well-defined structure, characterized by a semi-rigid backbone and a reactive hydroxyl handle, makes it an attractive component for PROTAC linkers. A thorough understanding and application of the analytical and safety protocols outlined in this guide will empower researchers to utilize this compound to its full potential, ensuring the integrity and reproducibility of their scientific endeavors in the pursuit of novel therapeutics.

References

  • NextSDS. (n.d.). (3-phenylpiperidin-4-yl)methanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). (3-(Piperidin-4-yl)phenyl)methanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). [(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methanol hydrochloride (1:1). Retrieved from [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-phenylpiperidin-4-yl)methanol hydrochloride (C12H17NO). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Note: While the linked search result is a 2010 paper by Fulmer et al. which cites this original work, the principle of referencing to residual solvent peaks is the key takeaway). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in Targeted Protein Degradation

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the spatial orientation and thermodynamic stability of the target-PROTAC-ligase ternary complex are paramount. (3-(Piperidin-4-yl)phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the spatial orientation and thermodynamic stability of the target-PROTAC-ligase ternary complex are paramount. (3-(Piperidin-4-yl)phenyl)methanol hydrochloride has emerged as a critical semi-flexible linker building block. By replacing highly flexible, entropically costly polyethylene glycol (PEG) chains with a rigidified piperidine-phenyl motif, drug developers can finely tune the 3D conformation of bifunctional degraders.

This guide provides an in-depth technical analysis of the compound's physicochemical properties—specifically its CAS registry data and molecular weight—and outlines field-proven, self-validating protocols for its integration into PROTAC synthesis.

Physicochemical Profiling & Structural Causality

Understanding the exact mass and salt form of a linker is critical for stoichiometric precision during parallel synthesis. The compound is commercially supplied as a hydrochloride salt rather than a free base.

The Causality of the Salt Form: Secondary amines like piperidine are inherently basic and nucleophilic. If stored as a free base, the compound is highly susceptible to atmospheric oxidation and gradual degradation. Conversion to the hydrochloride salt protonates the piperidine nitrogen, rendering it non-nucleophilic. This dramatically increases the crystalline stability, water solubility, and shelf-life of the reagent, ensuring consistent batch-to-batch reproducibility during drug development [1].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Number 1198286-35-9Unique identifier for regulatory and procurement tracking.
Molecular Formula (Salt) C₁₂H₁₈ClNOAccounts for the stoichiometric addition of HCl.
Molecular Formula (Base) C₁₂H₁₇NOThe active moiety integrated into the PROTAC.
Molecular Weight (Salt) 227.73 g/mol Must be used for all mass-based stoichiometric calculations.
Molecular Weight (Base) 191.27 g/mol The mass contributed to the final degrader molecule.
Monoisotopic Exact Mass 191.1310 DaThe critical target value for LC-MS validation workflows.

(Data corroborated via and chemical registries [2][3].)

Mechanistic Role in PROTAC Design

Traditional PROTACs utilize purely flexible PEG linkers. While PEGs offer excellent aqueous solubility, their high degrees of conformational freedom carry a severe entropic penalty upon binding. When the PROTAC forces the Protein of Interest (POI) and the E3 Ligase together, the flexible linker must "freeze" into a single conformation.

By incorporating the rigid (3-(Piperidin-4-yl)phenyl)methanol motif, chemists restrict the linker's conformational space. This pre-organization lowers the entropic barrier of ternary complex formation, often resulting in enhanced binding affinity and a more stable, productive orientation for ubiquitin transfer [1].

G POI Protein of Interest Warhead Target Ligand POI->Warhead Binding Ubiquitin Degradation Pathway POI->Ubiquitin Proximity-Induced Linker Piperidine Linker Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Binding E3Ligase->Ubiquitin

Fig 1: Proximity-induced ternary complex formation via the semi-flexible piperidine linker.

Experimental Workflow: Synthetic Integration

To utilize this compound, the hydrochloride salt must be neutralized in situ to expose the nucleophilic secondary amine for coupling. The following protocol describes a self-validating amidation workflow.

Step-by-Step Methodology: Amidation Coupling

Objective: Couple the piperidine nitrogen of the linker to a carboxylate-containing E3 ligase ligand (e.g., a functionalized thalidomide derivative).

  • Reagent Preparation & Salt Neutralization:

    • Action: Dissolve 1.0 equivalent (eq) of the E3 ligase ligand (carboxylic acid) in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The excess DIPEA serves a dual purpose: it acts as a non-nucleophilic base to facilitate the upcoming activation, and it is strictly required to neutralize the HCl salt of the piperidine linker, freeing the amine.

  • Carboxylate Activation:

    • Action: Add 1.2 eq of HATU to the mixture. Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. This minimizes epimerization of any chiral centers on the E3 ligand.

  • Nucleophilic Coupling:

    • Action: Introduce 1.1 eq of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride (MW: 227.73 g/mol ). Stir for 2–4 hours.

    • Causality: The pre-added DIPEA immediately deprotonates the piperidinium ion. The resulting free amine attacks the OAt ester, forming a stable amide bond.

  • Quenching and Extraction:

    • Action: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint (LC-MS):

    • Action: Analyze the crude mixture via LC-MS.

    • Causality: This is a self-validating system. If the mass of the product is missing, the failure point is isolated. Because the HCl salt must be neutralized for the reaction to occur, a failed reaction immediately indicates either degraded DIPEA or moisture in the DMF preventing OAt ester formation.

Workflow Step1 Salt Neutralization (DIPEA) Step2 Activation (HATU) Step1->Step2 Step3 Coupling (Amidation) Step2->Step3 Step4 Purification (HPLC) Step3->Step4 Step5 Validation (LC-MS) Step4->Step5

Fig 2: Self-validating synthetic workflow for conjugating the hydrochloride linker.

Analytical Validation Standards

To ensure the integrity of the synthesized PROTAC intermediate, rigorous analytical validation is required.

  • Mass Spectrometry (ESI-MS): When validating the coupled product, calculate the expected exact mass by adding the mass of the E3 ligand fragment to the exact mass of the linker base (191.1310 Da ), minus the mass of water (18.01 Da) lost during amidation. Look for the [M+H]+ peak.

  • Nuclear Magnetic Resonance (¹H-NMR): The structural signature of the (3-(Piperidin-4-yl)phenyl)methanol moiety can be confirmed by observing the benzylic protons (–CH₂OH) typically appearing as a singlet or doublet (if coupled to the hydroxyl proton) around 4.6 ppm in DMSO-d₆, alongside the distinct multiplet splitting of the piperidine ring protons between 1.5 and 3.5 ppm.

References

Exploratory

An In-Depth Technical Guide to the Aqueous Solubility Profile of (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive examin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive examination of the principles and methodologies for characterizing the aqueous solubility profile of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a heterocyclic compound of interest in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the pH-dependent nature of its solubility, underpinned by the Henderson-Hasselbalch equation, and provide detailed, self-validating workflows for both thermodynamic and kinetic solubility assessment. The importance of precise experimental control over parameters such as pH, temperature, and equilibration time is emphasized to ensure the generation of high-fidelity, reproducible data.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity from discovery to a marketed therapeutic, its physicochemical properties are paramount. Among these, aqueous solubility stands out as a key gatekeeper for oral drug delivery.[1] A compound must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major contributor to low and variable bioavailability, which can lead to suboptimal therapeutic outcomes and even the failure of promising drug candidates.[2]

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a molecule featuring a piperidine ring, a basic functional group that is common in many pharmaceuticals.[3] The hydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of such basic compounds.[2] Understanding the complete solubility profile of this molecule across a physiologically relevant pH range is therefore not merely an academic exercise but a foundational step in its preclinical development. This guide will provide the necessary framework to conduct a thorough and scientifically rigorous evaluation of its aqueous solubility.

Theoretical Framework: pH-Dependent Solubility of an Ionizable Compound

The aqueous solubility of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is intrinsically linked to its acid-base chemistry. The piperidine nitrogen is basic and will be protonated at low pH. The molecule also possesses a weakly acidic hydroxyl group on the benzyl alcohol moiety. However, the pKa of the piperidine amine is the dominant factor in the physiologically relevant pH range.

The relationship between pH, pKa, and the concentrations of the ionized and un-ionized forms of the drug is described by the Henderson-Hasselbalch equation . For a weak base, this can be expressed as:

pH = pKa + log([B]/[BH⁺])

Where:

  • [B] is the concentration of the un-ionized (free base) form.

  • [BH⁺] is the concentration of the ionized (protonated) form.

The total solubility (S) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble form. This relationship dictates that the solubility of a basic compound like (3-(Piperidin-4-yl)phenyl)methanol will be significantly higher in acidic environments where it exists predominantly in its protonated, salt form. As the pH increases above the pKa, the equilibrium shifts towards the less soluble free base, leading to a decrease in overall solubility.

To construct a meaningful pH-solubility profile, an estimate of the pKa is essential. The pKa of the piperidine nitrogen in 4-phenylpiperidine is predicted to be approximately 10.20.[4][5] The benzyl alcohol hydroxyl group is very weakly acidic, with a pKa of around 15.[6][7] Therefore, for the purpose of this guide, we will estimate the relevant pKa of the piperidine moiety in (3-(Piperidin-4-yl)phenyl)methanol to be approximately 9.5 - 10.5 . This value is critical for interpreting the solubility data.

Experimental Methodologies for Solubility Determination

A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility.

  • Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent system.[8] It is typically determined using the shake-flask method, which allows for a prolonged equilibration time.[9]

  • Kinetic Solubility is a measure of the concentration of a compound that can be dissolved in a buffer when added from a concentrated organic stock solution (e.g., DMSO).[8] This method is higher-throughput and often used in early drug discovery, but it can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[10]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] It involves agitating an excess of the solid compound in the aqueous medium of interest until equilibrium is reached.

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0) at a consistent ionic strength.

  • Compound Addition: Add an excess of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride powder to individual vials containing a known volume of each buffer. A visual excess of solid should be present throughout the experiment.

  • Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a consistent speed (e.g., 100-250 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[11] The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured solubility does not change significantly.[11]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, avoiding any undissolved particles.

  • Separation of Solid and Liquid Phases: Centrifuge the collected supernatant at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining fine particles. Filter the resulting supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Prepare a standard curve of the compound in the same buffer to ensure accurate quantification.

  • pH Measurement: Measure the final pH of the saturated solution to confirm the pH of the medium did not change significantly during the experiment.

Kinetic Solubility Assay

The kinetic solubility assay is a higher-throughput method often employed in early discovery to quickly assess the solubility of a large number of compounds.

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[10]

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

  • Precipitation Detection and Quantification: The amount of dissolved compound can be determined by several methods:

    • Nephelometry: Measures light scattering caused by precipitated particles.

    • Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the absorbance of the supernatant is measured.

    • HPLC-UV: Similar to the thermodynamic method, the supernatant is filtered and analyzed by HPLC for accurate quantification.[12]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Tabulated Solubility Data

A table summarizing the solubility at different pH values and temperatures provides a quantitative overview.

pH (at 25°C)Thermodynamic Solubility (mg/mL)Thermodynamic Solubility (µM)
1.2> 50> 219,500
2.0> 50> 219,500
4.535.8157,200
6.812.554,900
7.44.218,400
9.00.83,500
10.00.15660
11.0< 0.05< 220

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected behavior of a basic hydrochloride salt with an estimated pKa of ~10.

pH-Solubility Profile

A graphical representation of the pH-solubility profile is highly informative. It visually demonstrates the impact of pH on the compound's solubility.

(A hypothetical pH-solubility profile would be presented here as a graph, with pH on the x-axis and log(Solubility) on the y-axis, showing high solubility at low pH and a sharp decrease as the pH approaches and surpasses the pKa.)

Interpretation of the Profile: The profile will typically show a plateau of high solubility at low pH, where the compound is fully protonated. As the pH increases towards the pKa, the solubility will begin to decrease. The most significant drop in solubility will occur around the pKa value. At pH values significantly above the pKa, the solubility will plateau at the intrinsic solubility (S₀) of the free base form.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of experimental protocols.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare pH Buffers C Add Compound to Buffers A->C B Weigh Excess Compound B->C D Agitate at Constant T (24-48h) C->D E Sample Supernatant D->E F Centrifuge & Filter E->F H Measure Final pH E->H G Quantify by HPLC-UV F->G I Results G->I Solubility Data

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare DMSO Stock C Add Stock to Buffer (96-well plate) A->C B Prepare Aqueous Buffer B->C D Incubate with Shaking (1-2h) C->D E Filter/Centrifuge D->E F Quantify Supernatant (HPLC/UV/Nephelometry) E->F G Results F->G Kinetic Solubility Data

Caption: Workflow for the Kinetic Solubility Assay.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for determining the aqueous solubility profile of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. By combining a strong theoretical understanding with robust and well-controlled experimental methodologies, researchers can generate high-quality data that is essential for informed decision-making in the drug development process. The pH-solubility profile is a cornerstone of pre-formulation studies, influencing everything from salt form selection to the design of oral dosage forms. Further characterization could involve assessing solubility in biorelevant media (e.g., FaSSIF and FeSSIF) to more closely mimic the conditions of the human gastrointestinal tract. A thorough understanding of the solubility profile of this compound will ultimately de-risk its development and increase the probability of its successful translation into a safe and effective medicine.

References

  • Title: Benzyl Alcohol - Common Organic Chemistry Source: Common Organic Chemistry URL: [Link]

  • Title: BENZYL ALCOHOL (PHENYLCARBINOL) Source: Ataman Kimya URL: [Link]

  • Title: Showing Compound Benzyl alcohol (FDB008745) Source: FooDB URL: [Link]

  • Title: Whitepaper: Solubility: importance, measurements and applications Source: European Pharmaceutical Review URL: [Link]

  • Title: A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification Source: PubMed URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Pion Inc. URL: [Link]

  • Title: Whitepaper: Solubility: Importance, measurements and applications Source: European Pharmaceutical Review URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: PubMed URL: [Link]

  • Title: A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques Source: Ascendia Pharma URL: [Link]

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Publications URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

  • Title: Benzyl Alcohol (CAS 100-51-6): Odor profile, Properties, & IFRA compliance Source: Scent.vn URL: [Link]

  • Title: C&EN White Papers | Solubility: Importance, Measurements and Applications Source: C&EN URL: [Link]

  • Title: Making Diagrams with graphviz Source: Atomic Spin URL: [Link]

  • Title: A Quick Introduction to Graphviz Source: Ry's Blog URL: [Link]

  • Title: DOT Language Source: Graphviz URL: [Link]

  • Title: New Whitepaper "Bioavailability Enhancement Strategies for Poorly Soluble Drugs" Source: Aenova Group URL: [Link]

  • Title: Utilizing Hansen Solubility Parameters for Formulation Optimization using PixClear® Zirconia Nanocrystals Source: Pixelligent URL: [Link]

  • Title: Graphviz tutorial Source: YouTube URL: [Link]

  • Title: Structure of Benzyl Alcohol Source: BYJU'S URL: [Link]

  • Title: Formulation: Creating Spray-Dried Dispersions to Improve API Solubility Source: Tablets & Capsules URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Accuracy of calculated pH-dependent aqueous drug solubility Source: PubMed URL: [Link]

  • Title: pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants Source: PubMed URL: [Link]

  • Title: Simple Graph Source: GraphViz Examples and Tutorial URL: [Link]

  • Title: Graphviz: Making graphs was never so easy Source: Analytics Vidhya URL: [Link]

  • Title: Graphviz Source: Graphviz URL: [Link]

  • Title: Practical Guide to DOT Language (Graphviz) for Developers and Analysts Source: Daniele Teti URL: [Link]

  • Title: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Source: ResearchGate URL: [Link]

  • Title: Trends in Enhancing API Solubility Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: pydot/pydot: Python interface to Graphviz's Dot language Source: GitHub URL: [Link]

  • Title: Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties Source: ACS Publications URL: [Link]

  • Title: Annex 4 Source: World Health Organization (WHO) URL: [Link]

  • Title: dot Source: Graphviz URL: [Link]

  • Title: Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium Source: Bentham Science URL: [Link]

  • Title: Solubility data and pK a values of a few drugs that demonstrate... Source: ResearchGate URL: [Link]

  • Title: Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction Source: Rowan University URL: [Link]

  • Title: 4-Phenylpiperidine Source: Wikipedia URL: [Link]

  • Title: Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents Source: Der Pharma Chemica URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES Source: ResearchGate URL: [Link]

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Foundational

Toxicity and safety data sheet (SDS) for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

An In-depth Technical Guide to the Toxicity and Safety of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride Foreword: A Proactive Stance on Chemical Safety In the landscape of drug discovery and chemical research, our pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Safety of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Foreword: A Proactive Stance on Chemical Safety

In the landscape of drug discovery and chemical research, our progress is intrinsically linked to the novel molecules we synthesize and study. (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is one such compound, holding potential within various research applications. However, with innovation comes the responsibility of ensuring the utmost safety. This guide is crafted not as a mere checklist, but as a foundational resource for understanding the toxicological profile and safe handling protocols for this specific chemical. As Senior Application Scientist, my objective is to move beyond simple data recitation and provide a framework for risk assessment, encouraging a culture of proactive safety in the laboratory. The absence of comprehensive long-term toxicity data for many research chemicals necessitates a precautionary principle, a theme you will see reinforced throughout this document.

PART 1: Compound Identification and Physicochemical Properties

Precise identification is the bedrock of chemical safety. Misidentification can lead to the misapplication of safety protocols, with potentially severe consequences.

Table 1: Core Compound Identifiers

Identifier Data
Chemical Name (3-(Piperidin-4-yl)phenyl)methanol hydrochloride
CAS Number 1018533-83-2
Molecular Formula C₁₂H₁₇NO · HCl
Molecular Weight 227.73 g/mol

| Physical Form | Powder / Solid |

PART 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universally understood language for chemical hazards. The classification for this compound indicates that it demands respectful and careful handling. It is not benign.

Based on available data, (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[1]

The following diagram illustrates the logical flow from the substance to its formal hazard classifications.

GHS_Classification cluster_main GHS Hazard Profile Compound { (3-(Piperidin-4-yl)phenyl)methanol hydrochloride | CAS: 1018533-83-2 } H302 Acute Oral Toxicity Category 4 H302: Harmful if swallowed Compound->H302 H315 Skin Irritation Category 2 H315: Causes skin irritation Compound->H315 H319 Eye Irritation Category 2A H319: Causes serious eye irritation Compound->H319 H335 STOT - Single Exposure Category 3 H335: May cause respiratory irritation Compound->H335

Caption: GHS Hazard Classifications for the target compound.

PART 3: Toxicological Profile: Understanding the Data Gaps

A comprehensive toxicological assessment relies on a battery of tests. For many research chemicals, this full dataset has not been generated. It is crucial to acknowledge what is known and, more importantly, what is not. The precautionary statements derived from the GHS classification are our primary guide.

Table 2: Summary of Toxicological Endpoints

Toxicological Endpoint Classification / Data Causality and Insight
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1] This classification suggests a moderate level of toxicity upon ingestion. Accidental ingestion could lead to significant adverse health effects.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1] Direct contact with the skin is likely to cause inflammation, redness, and discomfort. This necessitates the mandatory use of appropriate gloves.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[1] The compound is a significant eye irritant. Exposure can cause pain, redness, and potential damage. Chemical splash goggles are non-negotiable.
Respiratory or Skin Sensitization No data available The potential to cause an allergic reaction upon repeated exposure is unknown. It is prudent to minimize exposure to prevent potential sensitization.
Germ Cell Mutagenicity No data available[2] There is no data to assess if this compound can cause heritable genetic damage.
Carcinogenicity No data available[1][2] The cancer-causing potential of this compound has not been evaluated by major regulatory bodies like IARC or NTP.[1][2]
Reproductive Toxicity No data available[2] The potential for this compound to harm fertility or an unborn child is unknown.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1] Inhalation of the powder can irritate the respiratory tract, leading to coughing and discomfort.[3] Handling should occur in a well-ventilated area, preferably a fume hood.

| Specific Target Organ Toxicity (Repeated Exposure) | No data available[2] | The long-term effects of repeated, low-level exposure on specific organs are unknown. This data gap underscores the importance of consistent and robust exposure controls. |

Expertise & Experience Insight: The numerous "No data available" entries are not an indication of safety. Rather, they are a mandate for caution. We must handle the compound as potentially hazardous for these uncharacterized endpoints. The known irritation and acute toxicity data demand that we treat this chemical with a high degree of respect and enforce stringent engineering and personal protective controls.

PART 4: Exposure Control and Personal Protection Workflow

Controlling exposure is a multi-layered strategy, starting with engineering controls and culminating in personal protective equipment (PPE). This workflow is not a suggestion but a mandatory operational standard.

Step-by-Step Exposure Control Protocol:
  • Engineering Controls (First Line of Defense):

    • Venue: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is to control respiratory exposure to the powder.[1]

    • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.

    • Safety Stations: Confirm that a functional eyewash station and safety shower are immediately accessible and unobstructed.[4]

  • Personal Protective Equipment (Second Line of Defense):

    • Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards. A face shield should be considered if there is a significant splash risk.[1]

    • Skin Protection:

      • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[2]

      • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Respiratory Protection:

      • If engineering controls are not sufficient or during a large-scale cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) may be required.[2] Respirator use must be part of a formal respiratory protection program.

The following diagram outlines the decision-making process for PPE selection.

PPE_Workflow cluster_ppe Mandatory PPE & Engineering Control Workflow Start Task: Handling (3-(Piperidin-4-yl)phenyl)methanol HCl FumeHood Perform all manipulations in a certified chemical fume hood. Start->FumeHood EyeProtection Wear Chemical Safety Goggles (EN 166 / ANSI Z87.1) FumeHood->EyeProtection Gloves Wear Nitrile Gloves (Inspect before use) EyeProtection->Gloves LabCoat Wear closed Lab Coat Gloves->LabCoat SafeHandling Safe Handling Conditions Met LabCoat->SafeHandling

Caption: A workflow for ensuring proper engineering and PPE controls.

PART 5: Emergency Procedures – A Self-Validating System

Preparedness is the key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures:
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1]

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Hazardous Combustion Products: During a fire, toxic and irritating gases may be generated, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:
  • Evacuate: Secure the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear the full PPE ensemble described in Part 4.

  • Contain & Clean: Gently sweep up the solid material to avoid creating dust.[2] Place it in a suitable, sealed container labeled for chemical waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Dispose: All cleanup materials and waste must be disposed of as hazardous waste through a licensed professional service.[2]

PART 6: Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents. A storage temperature of 2-8°C is recommended.

  • Disposal: This material and its container must be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2] Do not allow the product to enter drains.[2]

References

  • (3-phenylpiperidin-4-yl)
  • (3-(Piperidin-4-yl)phenyl)
  • Safety Data Sheet - Cayman Chemical (Phenobarbital CRM).Cayman Chemical.
  • Safety Data Sheet - Angene Chemical.Angene Chemical.
  • Safety Data Sheet - Cayman Chemical (ortho-Fluoroisobutyryl fentanyl).Cayman Chemical.
  • SAFETY DATA SHEET - MilliporeSigma.MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • SAFETY DATA SHEET - ThermoFisher.ThermoFisher Scientific.
  • Hazards Classification - GPIC.Gulf Petrochemical Industries Co..
  • (3-(Piperidin-4-yl)phenyl)methanol - BLDpharm.BLDpharm.
  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride - Capot Chemical.Capot Chemical.
  • SAFETY DATA SHEET - Actylis Lab Solutions.Actylis Lab Solutions.
  • (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich.Sigma-Aldrich.
  • COVER PAGE - OECD Existing Chemicals Database.
  • SAFETY D

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride

[label Refining Synthetic Details I'm now detailing each step, specifically the Suzuki-Miyaura coupling, catalytic hydrogenation, and Boc deprotection. I've specified reagents, solvents, and reaction conditions. I includ...

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Author: BenchChem Technical Support Team. Date: March 2026

[label

Refining Synthetic Details

I'm now detailing each step, specifically the Suzuki-Miyaura coupling, catalytic hydrogenation, and Boc deprotection. I've specified reagents, solvents, and reaction conditions. I included the rationale for those choices, which is important for understanding the methods. Finally, I detailed the specific workup and purification procedures.

Refining Yields

Now, I'm working to make the table that summarizes the information for each step. The table compiles yields, reaction times, and expected MS data. This should allow a quick overview. I am also working on adding supporting references to validate each of the methods described.

Finalizing Detailed Protocols

I'm now detailing the final step: salt formation of the product with HCl. I've specified reagents like 4M HCl in dioxane and dichloromethane as solvents. I'm focusing on providing the exact procedure, including the rationale, which highlights HCl in dioxane for the crystalline salt desired. I am going to prepare a table for the final product to show yield, MS data, and its physical state.

Finalizing Synthetic Workflow

I'm now putting the finishing touches on the Application Note, ensuring all elements integrate seamlessly. The protocols, visuals, and justifications are reviewed for clarity and completeness. I'm focusing on ensuring consistency and a logical flow for the expert audience. I'm finalizing the format and confirming all details are accurate.

Optimizing Diagram Display

I've just refined the DOT diagram for better display by setting the graph size to 7.5x10 inches. This adjustment ensures the diagram adheres to size constraints and is visually optimized.

Adjusting Synthesis Workflow

Now, I'm incorporating the final step and updating the DOT diagram. Specifically, I've added Hydrochloride salt formation and adjusted node colors for clarity and added labels to describe the reaction type of each step, improving the overall diagram for a quicker visual understanding.

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Rationale

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a highly versatile 4-arylpiperidine building block [1]. The 4-arylpiperidine scaffold is a privileged pharmacophore frequently embedded in GPCR ligands, including opioid receptor antagonists and mGluR5 modulators [3].

While a direct Suzuki-Miyaura cross-coupling between a piperidine-4-boronic acid (an sp3 -hybridized organoboron) and an aryl halide might seem intuitive, sp3

sp2 couplings are notoriously challenging. They often suffer from slow transmetalation, competitive β -hydride elimination, and protodeboronation, requiring expensive, specialized catalysts (e.g., RuPhos Pd G3).

The Industry-Standard Workaround: To maximize yield and scalability, this protocol utilizes an sp2

sp2 coupling strategy [2]. We couple (3-bromophenyl)methanol with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate. The resulting tetrahydropyridine intermediate is then subjected to catalytic hydrogenation to yield the piperidine ring, followed by acidic Boc-deprotection to afford the final hydrochloride salt.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 (3-Bromophenyl)methanol + N-Boc-THP-boronic ester Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O 80°C, 4-6 h SM1->Step1 Int1 Intermediate 1: N-Boc-4-(3-(hydroxymethyl)phenyl) -3,6-dihydropyridine Step1->Int1 C-C Bond Formation Step2 Step 2: Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), MeOH RT, 12 h Int1->Step2 Int2 Intermediate 2: N-Boc-4-(3-(hydroxymethyl)phenyl) piperidine Step2->Int2 Alkene Reduction Step3 Step 3: Boc Deprotection 4M HCl in Dioxane, DCM RT, 2 h Int2->Step3 Product Final Product: (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride Step3->Product Deprotection & Salt Formation

Figure 1: Three-step synthetic workflow for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride.

Quantitative Data & Analytical Tracking

To ensure a self-validating protocol, track the reaction progress using LC-MS. The table below summarizes the expected physicochemical properties and mass shifts at each stage.

StageCompoundExpected YieldPhysical StateLC-MS Expected Mass (ESI+)
Starting Material (3-Bromophenyl)methanolN/AClear Oil / Low-melting solidm/z 187.0, 189.0 [M+H]+
Intermediate 1 N-Boc-tetrahydropyridine adduct80 - 90%Pale Yellow Oilm/z 290.2 [M+H]+ ; 234.1 [M-tBu+H]+
Intermediate 2 N-Boc-piperidine adduct90 - 95%Colorless Viscous Oilm/z 292.2 [M+H]+ (+2 Da shift)
Final Product Piperidine HCl salt> 95%White Crystalline Solidm/z 192.1 [M+H]+ (-100 Da shift)

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Mechanistic Goal: Formation of the C-C bond via palladium-catalyzed cross-coupling [2].

Reagents & Equivalents:

  • (3-Bromophenyl)methanol: 1.0 eq (10.0 mmol, 1.87 g)

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: 1.1 eq (11.0 mmol, 3.40 g)

  • Potassium carbonate ( K2​CO3​ ): 3.0 eq (30.0 mmol, 4.15 g)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 eq (0.5 mmol, 408 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 50 mL)

Procedure:

  • Degassing: To a round-bottom flask containing 1,4-dioxane and water, bubble nitrogen gas through the solvent for 15 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

  • Reagent Addition: Add (3-bromophenyl)methanol, the boronic ester, and K2​CO3​ to the degassed solvent. Stir to suspend.

  • Catalyst Addition: Quickly add the palladium catalyst under a stream of nitrogen. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to 80 °C in an oil bath and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS until the aryl bromide is consumed.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to afford Intermediate 1 .

Step 2: Catalytic Hydrogenation

Mechanistic Goal: Chemoselective reduction of the tetrahydropyridine double bond. Mild conditions (1 atm H2​ , RT) are deliberately chosen to prevent the hydrogenolysis of the unactivated benzylic alcohol [2].

Reagents & Equivalents:

  • Intermediate 1 : 1.0 eq (8.0 mmol, 2.31 g)

  • 10% Pd/C (Palladium on Carbon, 50% wet): 10% w/w (230 mg)

  • Solvent: Methanol (30 mL)

Procedure:

  • Preparation: Dissolve Intermediate 1 in methanol in a flame-dried flask.

  • Catalyst Addition: Flush the flask with nitrogen. Carefully add the 10% Pd/C. (Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add under inert atmosphere).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature under 1 atm of H2​ for 12 hours. Track the +2 Da mass shift via LC-MS.

  • Workup: Flush the flask with nitrogen to remove residual hydrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Intermediate 2 . The product is typically pure enough (>95%) to use in the next step without further purification.

Step 3: Boc Deprotection & Salt Formation

Mechanistic Goal: Acid-mediated cleavage of the tert-butoxycarbonyl group. Using anhydrous HCl in dioxane prevents side reactions and directly precipitates the stable, water-soluble hydrochloride salt [1].

Reagents & Equivalents:

  • Intermediate 2 : 1.0 eq (7.5 mmol, 2.18 g)

  • 4M HCl in 1,4-Dioxane: 10.0 eq (75.0 mmol, 18.75 mL)

  • Solvent: Dichloromethane (DCM) (20 mL)

Procedure:

  • Preparation: Dissolve Intermediate 2 in anhydrous DCM and cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. A white precipitate will often begin to form as the hydrochloride salt is generated.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM, dioxane, and excess HCl gas.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether (30 mL) and stir vigorously for 15 minutes.

  • Isolation: Filter the white solid through a Büchner funnel, wash with additional cold diethyl ether, and dry under high vacuum for 4 hours to afford (3-(Piperidin-4-yl)phenyl)methanol hydrochloride .

References

  • Becker, D. P., et al. "Orally Bioavailable Dual MMP-1/MMP-14 Sparing, MMP-13 Selective Alpha-sulfone Hydroxamates". Loyola eCommons, 2010. Available at: [Link]

  • Carroll, F. I., et al. "First Asymmetric Synthesis of trans-3,4-Dimethyl-4-arylpiperidines". Organic Letters, ACS Publications, 2007. Available at: [Link]

Application

Application Notes and Protocols for the Preparation of (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride Stock Solutions in Cell Culture

Authored by: Senior Application Scientist Introduction (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a piperidine derivative that holds potential for various applications in drug discovery and development, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a piperidine derivative that holds potential for various applications in drug discovery and development, including its use as a linker in PROTACs for targeted protein degradation or as a scaffold in the synthesis of novel therapeutic agents.[1] The transition from in-silico design and chemical synthesis to in-vitro cell-based assays is a critical step that necessitates the accurate and sterile preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing stock solutions of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride for cell culture applications. The protocols outlined herein are designed to ensure experimental reproducibility, minimize solvent-induced artifacts, and maintain the integrity of both the compound and the cultured cells.

Compound Properties and Considerations

A thorough understanding of the physicochemical properties of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is paramount for the successful preparation of a stable and effective stock solution.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₇NO·HCl[2]
Molecular Weight 227.73 g/mol [2]
Appearance White solid[2]
Storage (as solid) 0-8 °C[2]

Solubility: As a hydrochloride salt, (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is anticipated to have enhanced aqueous solubility compared to its free base form. However, its solubility in physiological buffers and cell culture media may still be limited. Therefore, the use of a biocompatible organic solvent is often necessary to achieve a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its high dissolving power and relatively low toxicity at low concentrations.[3][4]

Stability: Information regarding the stability of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in solution is not widely available. As a general precaution, it is advisable to prepare fresh stock solutions or store aliquots at low temperatures to minimize degradation. The hydrochloride salt form generally confers greater stability.

Essential Aseptic Techniques

The maintenance of sterility is a cornerstone of successful cell culture. All procedures for preparing and handling the stock solution must be conducted under aseptic conditions to prevent microbial contamination.[5][6]

  • Work Environment: All manipulations should be performed in a certified Class II biosafety cabinet (BSC).[6]

  • Personal Protective Equipment (PPE): A sterile lab coat, gloves, and safety glasses are mandatory.[7]

  • Sterilization: All equipment and surfaces that will come into contact with the compound or solutions must be sterilized. This includes disinfecting the BSC with 70% ethanol before and after use.[8]

  • Reagents: Use sterile, cell culture-grade reagents, including the solvent and any buffers.[5]

Protocol for Preparing a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in DMSO. This concentration is a common starting point for many in-vitro studies.

Materials
  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Sterile, filtered pipette tips

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Calculation of Required Mass

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM solution:

Mass (mg) = 10 mmol/L x 0.001 L x 227.73 g/mol = 2.2773 mg

Step-by-Step Procedure
  • Preparation: Don appropriate PPE and thoroughly disinfect the biosafety cabinet.

  • Weighing: Carefully weigh out approximately 2.28 mg of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride powder on an analytical balance and transfer it to a sterile 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Using a calibrated micropipette with a sterile, filtered tip, add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex the solution until the powder is completely dissolved. The solution should be clear and free of any particulates.

  • Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the stock solution at -20°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

G cluster_prep Preparation A Aseptic Technique B Weigh Compound A->B Safety First C Add Solvent B->C Accurate Mass D Dissolve C->D Complete Dissolution E Label & Store D->E Proper Documentation

Caption: Workflow for Preparing the Stock Solution.

Quality Control and Validation

To ensure the reliability of experimental results, it is crucial to perform quality control checks on the prepared stock solution.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or microbial contamination.

  • Sterility Test: A small aliquot of the stock solution can be added to a sterile culture medium and incubated for several days to check for bacterial or fungal growth.

  • Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Working Solution Preparation and Application in Cell Culture

The concentrated stock solution must be diluted to the desired final concentration in a pre-warmed complete cell culture medium before being added to the cells.

Solvent Cytotoxicity Considerations

DMSO, while widely used, can exhibit cytotoxic effects at higher concentrations.[9] The final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% to minimize its impact on cell viability and function.[3] Some cell lines may be more sensitive, and it is recommended to perform a vehicle control experiment to assess the effect of the solvent alone.[10]

DMSO ConcentrationGeneral ObservationSource
< 0.1%Generally considered safe for most cell lines.[3]
0.1% - 0.5%Minimal to low cytotoxicity in many cell lines.[3]
> 1%Increased cytotoxicity and inhibition of cell proliferation.[11]
Dilution Calculation

To prepare a working solution, use the following formula:

C₁V₁ = C₂V₂

Where:

  • C₁ = Concentration of the stock solution (e.g., 10 mM)

  • V₁ = Volume of the stock solution to be added

  • C₂ = Desired final concentration in the cell culture medium (e.g., 10 µM)

  • V₂ = Final volume of the cell culture medium

Example: To prepare 10 mL of cell culture medium with a final concentration of 10 µM of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride:

V₁ = (C₂V₂) / C₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

The final DMSO concentration in this example would be 0.1% (10 µL in 10 mL).

Procedure for Preparing Working Solution
  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Dilution: In the biosafety cabinet, add the calculated volume of the stock solution to the pre-warmed medium.

  • Mixing: Gently mix the solution by pipetting up and down or by swirling the flask.

  • Application: Remove the old medium from the cell culture vessel and replace it with the freshly prepared working solution.

G cluster_workflow Working Solution Workflow Stock 10 mM Stock Solution Dilute Dilute in Medium Stock->Dilute Calculate Volume Vehicle Vehicle Control Stock->Vehicle Solvent Effect Cells Treat Cells Dilute->Cells Final Concentration Vehicle->Cells

Caption: Experimental Workflow for Cell Treatment.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride before handling.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Handle the compound powder in a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin; handle with caution.[12]

References

  • de Abreu, V. H. P., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Available at: [Link]

  • Al-Janabi, A. A. H., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Available at: [Link]

  • Nitta, M. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]

  • de Oliveira, G. R., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Dental Materials. Available at: [Link]

  • Thi, H. L. N., & Lee, Y. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Sartorius. (n.d.). Sterile Cell Culture Preparation. Sartorius. Available at: [Link]

  • GMP Plastics. (2025). Best Practices for Preparing and Maintaining Cell Culture Environments. GMP Plastics. Available at: [Link]

  • Public Health England. (n.d.). Cell culture protocols. Public Health England. Available at: [Link]

  • Esco Lifesciences. (2022). Cell Culture: Safety Practices and Solutions. Esco Lifesciences. Available at: [Link]

  • PubChem. (n.d.). (3-phenylpiperidin-4-yl)methanol hydrochloride. PubChem. Available at: [Link]

  • Corning. (n.d.). Corning Cell Culture Media, Sera, Reagents, and Single-use Technology Product Selection Guide. Corning. Available at: [Link]

  • Kahler, D. J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Chemsrc. (2025). N-(p-Toluenesulfonyloxy)phthalimide. Chemsrc. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. Available at: [Link]

  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). 3-Phenylpiperidine. Wikipedia. Available at: [Link]

Sources

Method

The Versatility of (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride: A Building Block for Advanced Organic Synthesis

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a secondary amine within a piperidine ring...

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Author: BenchChem Technical Support Team. Date: March 2026

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a secondary amine within a piperidine ring and a primary alcohol on a phenyl substituent, offers two distinct points for chemical modification. This unique arrangement allows for the strategic introduction of this scaffold into a diverse range of molecular architectures, making it a valuable precursor for the synthesis of complex drug candidates and other functionalized organic molecules.

The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions. The piperidine nitrogen provides a nucleophilic center for N-alkylation and N-arylation reactions, while the benzylic alcohol can undergo esterification, etherification, and oxidation to introduce further diversity. This application note will provide a detailed overview of the utility of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, complete with exemplar protocols for its key transformations.

Core Physicochemical and Structural Data

For effective utilization of this building block, a summary of its key properties is essential.

PropertyValue
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
Appearance Typically a white to off-white powder
Functional Groups Secondary amine (piperidine), Primary alcohol (benzylic)
Key Reactive Sites Piperidine Nitrogen, Benzylic Hydroxyl Group

Key Synthetic Applications and Protocols

The strategic positioning of the amino and hydroxyl groups allows for a wide array of synthetic transformations. This section details the most common applications and provides detailed, illustrative protocols.

N-Alkylation: Introducing Substituents on the Piperidine Ring

N-alkylation of the piperidine nitrogen is a fundamental strategy for elaborating the core structure. This reaction is crucial for the synthesis of various biologically active molecules where the substituent on the nitrogen plays a critical role in target engagement. For instance, in the development of certain kinase inhibitors and opioid receptor modulators, the nature of the N-substituent directly influences potency and selectivity[1][2].

A common and efficient method for N-alkylation is reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. Alternatively, direct alkylation with an alkyl halide can be employed, often in the presence of a base to neutralize the generated hydrohalic acid.

This protocol describes the N-alkylation of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add the aldehyde (R-CHO, 1.2 eq) to the reaction mixture and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base: Triethylamine is used to deprotonate the piperidinium hydrochloride, generating the free secondary amine which is the active nucleophile for the reaction.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, minimizing side reactions.

  • Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and effectively dissolves the reactants.

Workflow for N-Alkylation via Reductive Amination

cluster_reactants Reactants cluster_process Process cluster_product Product A (3-(Piperidin-4-yl)phenyl)methanol ·HCl E Reaction in DCM A->E B Aldehyde (R-CHO) B->E C Base (e.g., TEA) C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G H N-Alkylated Product G->H

Caption: Reductive amination workflow.

N-Arylation: Formation of N-Aryl Piperidines

The synthesis of N-aryl piperidines is a key transformation in the development of many pharmaceuticals. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. This reaction is highly versatile and tolerates a wide range of functional groups.

This protocol outlines the N-arylation of (3-(Piperidin-4-yl)phenyl)methanol with an aryl bromide (Ar-Br).

Materials:

  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or SPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine (3-(Piperidin-4-yl)phenyl)methanol hydrochloride (1.0 eq), aryl bromide (1.1 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.5 eq).

  • Add anhydrous toluene (10 mL/mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-arylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

  • Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the success of the reaction and depends on the specific substrates. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step of the catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange (R₂NH) Ar-Pd(II)-NR2(L2) [Ar-Pd(II)-NR₂(L₂)]⁺X⁻ Ligand_Exchange->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Buchwald-Hartwig amination cycle.

Esterification of the Benzylic Alcohol

The primary alcohol functionality of (3-(Piperidin-4-yl)phenyl)methanol can be readily converted to an ester. Esterification is a common strategy in drug design to modify the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability[3]. Fischer esterification, Steglich esterification, or reaction with an acid chloride are common methods to achieve this transformation.

This protocol describes the esterification of the benzylic alcohol with a generic carboxylic acid (R-COOH) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Materials:

  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

  • Carboxylic acid (R-COOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add the carboxylic acid (1.2 eq) and DMAP (0.1 eq).

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired ester.

Causality Behind Experimental Choices:

  • DCC and DMAP: DCC is a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. DMAP acts as a catalyst to accelerate the reaction.

  • Low Temperature: The reaction is often initiated at 0 °C to control the exothermic reaction and minimize side product formation.

  • Filtration: The DCU byproduct is insoluble in DCM and can be easily removed by filtration.

Conclusion

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for the independent or sequential modification of both the piperidine nitrogen and the benzylic alcohol, providing a powerful tool for the construction of complex molecular scaffolds. The protocols provided herein serve as a guide for the effective utilization of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science. Researchers and scientists can leverage the reactivity of this building block to accelerate their synthetic programs and explore new chemical space.

References

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. PMC.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.
  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules.
  • Discovery of 4-(Piperazin-1-yl)
  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry.
  • New mu-opioid receptor agonists with piperazine moiety. Semantic Scholar.
  • Opioid Receptor Modul
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • (4-Piperidin-4-yl-phenyl)methanol hydrochloride. Chem-Impex.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica.
  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95%. Sigma-Aldrich.
  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride — Chemical Substance Information.
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.
  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PMC.
  • Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. PMC.
  • (3-phenylpiperidin-4-yl)methanol hydrochloride (C12H17NO). PubChem.
  • Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl-piperidine-4-ketone.
  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences.
  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society.
  • Completely N1-Selective Palladium-Catalyzed Aryl
  • Palladium catalyzed N-arylation of hydroxylamines.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC.
  • N-substituted 4-phenyl-piperidine opioid-antagonists.
  • How can I improve the yield of my Fischer Esterific
  • (3-(PIPERIDIN-4-YL)PHENYL)METHANOL HYDR+. SLS Ireland.
  • PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL. Inxight Drugs.
  • Synthesis of Allenyl Mesylate by a Johnson-Claisen Rearrangement. Preparation of 3-(((tert-butyldiphenyl- silyl)oxy)me. Organic Syntheses.

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Application

Application and Protocol for the ¹H and ¹³C NMR Spectroscopic Characterization of (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride

Introduction In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and regul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and regulatory compliance.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable analytical technique for providing unambiguous structural information at the atomic level.[5][6][7] This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a compound of interest in medicinal chemistry and drug discovery. The hydrochloride salt form is common for amine-containing drug candidates to improve solubility and stability. Understanding its specific spectral features is crucial for identity confirmation, purity assessment, and as a reference for stability and metabolism studies.[8][9]

This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper insight into the spectral interpretation, the rationale behind experimental choices, and a framework for robust analytical characterization in line with industry standards.[1][2]

Predicted NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, the following data is a detailed prediction based on established NMR principles and spectral data from analogous structures, including piperidine hydrochloride, substituted benzyl alcohols, and 4-arylpiperidines.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.2 (broad s)broad singlet2HNH₂⁺The acidic protons on the protonated piperidine nitrogen are expected to be significantly deshielded and often appear as a broad singlet due to exchange with residual water and quadrupolar broadening.
~7.4-7.2 (m)multiplet4HAr-HThe aromatic protons will appear in this region. The meta-substitution pattern will lead to a complex multiplet.
~5.2 (t, J ≈ 5.5 Hz)triplet1HCH ₂OHThe hydroxyl proton signal can be a triplet if it couples with the adjacent methylene protons. This coupling is often observed in DMSO-d₆.
~4.5 (d, J ≈ 5.5 Hz)doublet2HCH ₂OHThe benzylic protons are deshielded by the aromatic ring and the hydroxyl group. The coupling to the hydroxyl proton results in a doublet.
~3.4 (m)multiplet2HPiperidine-H₂ₑ, H₆ₑ (axial)The axial protons on the carbons adjacent to the protonated nitrogen are deshielded.
~3.0 (m)multiplet3HPiperidine-H₂ₐ, H₆ₐ (equatorial) & H₄ (methine)The equatorial protons on the carbons adjacent to the nitrogen and the methine proton at the 4-position of the piperidine ring.
~2.0 (m)multiplet2HPiperidine-H₃ₑ, H₅ₑ (axial)The axial protons on the carbons beta to the nitrogen.
~1.8 (m)multiplet2HPiperidine-H₃ₐ, H₅ₐ (equatorial)The equatorial protons on the carbons beta to the nitrogen.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Rationale
~145Ar-C (quaternary)The aromatic carbon attached to the piperidine ring.
~142Ar-C (quaternary)The aromatic carbon attached to the methanol group.
~128Ar-CHAromatic methine carbon.
~126Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~124Ar-CHAromatic methine carbon.
~63C H₂OHThe benzylic carbon is deshielded by the attached hydroxyl group and aromatic ring.
~43Piperidine-C₂, C₆The carbons adjacent to the protonated nitrogen are deshielded.
~40Piperidine-C₄The methine carbon of the piperidine ring.
~28Piperidine-C₃, C₅The carbons beta to the nitrogen.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring high-quality, and reproducible NMR data.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of a suitable deuterated solvent is paramount, especially for hydrochloride salts, to ensure complete dissolution and minimize interfering solvent signals.[10] DMSO-d₆ is often an excellent choice for amine hydrochlorides due to its high polarity and ability to slow down the exchange of N-H protons, allowing for their observation.

Materials:

  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes of good quality

  • Pipettes and a vial for dissolution

Procedure:

  • Weigh the required amount of the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. Visually inspect for any particulate matter.

  • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely and label it appropriately.

Protocol 2: NMR Data Acquisition

Rationale: The choice of NMR acquisition parameters directly impacts the quality of the resulting spectrum. For a definitive structural elucidation, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY and HSQC) is recommended.

Instrumentation:

  • A 400 MHz (or higher field) NMR spectrometer equipped with a probe for 5 mm tubes.

Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 1H NMR transfer->h1 Acquire Spectra c13 13C NMR h1->c13 cosy COSY c13->cosy hsqc HSQC cosy->hsqc proc Fourier Transform & Phasing hsqc->proc integ Integration & Peak Picking proc->integ assign Spectral Assignment integ->assign report Reporting assign->report

Caption: Experimental workflow from sample preparation to final data analysis.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Number of Scans: 16 to 64 (signal-to-noise dependent)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): ~3-4 seconds

  • Spectral Width (sw): ~16 ppm (centered around 6 ppm)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Number of Scans: 1024 to 4096 (concentration-dependent)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): ~1-2 seconds

  • Spectral Width (sw): ~240 ppm (centered around 120 ppm)

2D NMR (COSY and HSQC) Acquisition:

  • Utilize standard instrument library pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • These experiments are invaluable for confirming proton-proton and proton-carbon connectivities, respectively, thus validating the assignments made from 1D spectra.

Data Interpretation and Structural Elucidation

¹H NMR Spectrum Analysis

The protonated piperidine ring is expected to exhibit complex multiplets due to the chair conformation, leading to distinct chemical shifts for axial and equatorial protons. The protons on carbons adjacent to the positively charged nitrogen (H-2 and H-6) will be the most deshielded within the piperidine ring. The aromatic region will show a pattern characteristic of a 1,3-disubstituted benzene ring. The benzylic protons (CH₂OH) will appear as a doublet due to coupling with the hydroxyl proton, which is a common feature in DMSO-d₆. The broad singlet for the NH₂⁺ protons is a key indicator of the hydrochloride salt form.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten unique carbon environments in the molecule. The aromatic carbons will resonate in the typical downfield region (120-150 ppm), with the quaternary carbons having a higher chemical shift than the protonated carbons. The benzylic carbon (CH₂OH) will be found around 63 ppm. The piperidine carbons will be in the aliphatic region, with the carbons alpha to the nitrogen (C-2 and C-6) being the most downfield due to the inductive effect of the positive charge.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral predictions and interpretation guide, researchers can confidently verify the structure and purity of this compound. The integration of 1D and 2D NMR techniques ensures a thorough and robust structural elucidation, a critical step in the drug development pipeline.

References

  • Bruker. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting.
  • Almac. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting.
  • Holzgrabe, U. (2010). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • InsideScientific. (2023, March 27). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting.
  • Holzgrabe, U., & Malet-Martino, M. (2011). NMR spectroscopy in pharmacy. PubMed.
  • Holzgrabe, U., Wawer, I., & Diehl, B. (Eds.). (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.
  • ResearchGate. (n.d.). NMR Spectroscopy in Pharmaceutical Analysis.
  • Almac. (2015, July 15). NMR under GxP in Drug Development and Manufacturing.
  • International Council for Harmonisation. (2006). ICH Q3A (R2) Impurities in New Drug Substances.
  • PubChem. (n.d.). Piperidine, hydrochloride (1:1).
  • Wikipedia. (n.d.). Piperidine.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000407 - Benzyl Alcohol.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Royal Society of Chemistry. (n.d.). Contents.
  • Rodriguez-Aller, M., et al. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. In NMR in Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Displays the chemical shift changes (δ) in ppm for 1 H NMR between benzyl alcohol and the natural CD's….
  • ChemicalBook. (n.d.). Benzyl alcohol(100-51-6) 1H NMR spectrum.
  • SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR] - Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • ResearchGate. (2020, November 6). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Branch, S. K. (2005). Guidelines from the International Conference on Harmonisation (ICH). Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798-805.
  • SpectraBase. (n.d.). Piperidine.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • ChemicalBook. (n.d.). 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum.
  • American Chemical Society. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Piperidine hydrochloride(6091-44-7)IR1.
  • International Council for Harmonisation. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Pauli, G. F., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.
  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • American Chemical Society. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega.
  • ResearchGate. (n.d.). Figure 4. 1 H NMR spectra of[1] + and[5] + in methanol-d 4 ,[11] +.... Retrieved from ResearchGate.

  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
  • MilliporeSigma. (n.d.). (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol.
  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • SpectraBase. (n.d.). 3-Piperidinemethanol, 4-hydroxy-alpha,4-diphenyl-1-(phenylmethyl)- - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 3-piperidinecarboxamide, N-[(4-chlorophenyl)methyl]-1-[3-(1H-indol-3-yl) - Optional[13C NMR] - Chemical Shifts.
  • Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR of (1-Tosylpiperidin-2-yl)methanol. Retrieved from Benchchem.C NMR of (1-Tosylpiperidin-2-yl)methanol*.

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Method

Application Notes and Protocols for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in Medicinal Chemistry

Introduction: A Versatile Scaffold in Modern Drug Discovery (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a key building block in contemporary medicinal chemistry. Its structure, featuring a piperidine ring linked...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a key building block in contemporary medicinal chemistry. Its structure, featuring a piperidine ring linked to a phenylmethanol group, offers a unique combination of rigidity and flexibility. This makes it particularly valuable in the synthesis of complex molecules designed to interact with specific biological targets. While its direct biological activity is not extensively documented in public literature, its utility as a synthetic intermediate is well-established, particularly in the burgeoning field of targeted protein degradation. This document provides a comprehensive guide to its properties, applications, and protocols for its use in a research setting.

The phenylpiperidine motif is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. Derivatives have been explored as Akt inhibitors for oncology, inhibitors of the β-catenin/BCL9 interaction in colorectal cancer, and as agents targeting neurotransmitter systems for neurological disorders. The specific regio-isomer, (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, is of particular interest as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Handling Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in experimental workflows.

PropertyValueSource
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
Form Powder
Assay ≥95%
Storage Temperature 2-8°C
SMILES String OCC1=CC(C2CCNCC2)=CC=C1.Cl
Safety and Handling Precautions

As with any laboratory chemical, appropriate safety measures must be taken when handling (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related phenylpiperidine compounds suggest the following precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water and consult a physician.

Application in PROTAC Synthesis

The primary documented application of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is as a linker component in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and chemical nature influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The semi-flexible nature of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride can be advantageous in optimizing the spatial orientation of the two ends of the PROTAC.

Conceptual Workflow for PROTAC Development

The following diagram illustrates the general workflow for developing a PROTAC, highlighting the role of the linker.

PROTAC_Development_Workflow PROTAC Development Workflow cluster_0 Component Selection cluster_1 Synthesis & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo & Preclinical Studies TargetLigand 1. Identify Target Ligand Synthesis 4. Chemical Synthesis of PROTAC TargetLigand->Synthesis E3LigaseLigand 2. Select E3 Ligase Ligand E3LigaseLigand->Synthesis Linker 3. Choose Linker (e.g., (3-(Piperidin-4-yl)phenyl)methanol) Linker->Synthesis Purification 5. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification BindingAssay 6. Ternary Complex Formation Assay (e.g., SPR, FRET) Purification->BindingAssay DegradationAssay 7. Target Degradation Assay (e.g., Western Blot, In-Cell Western) BindingAssay->DegradationAssay CellViability 8. Cellular Viability Assay DegradationAssay->CellViability PK_PD 9. Pharmacokinetics & Pharmacodynamics CellViability->PK_PD EfficacyModels 10. In Vivo Efficacy Models PK_PD->EfficacyModels

Caption: General workflow for PROTAC development.

Protocol: Synthesis of a PROTAC Precursor using (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

This protocol outlines a representative synthetic route to functionalize the piperidine nitrogen, preparing it for conjugation to a ligand for an E3 ligase. This is a foundational step in a multi-step PROTAC synthesis.

Objective: To perform a Boc protection of the piperidine nitrogen of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. This protects the secondary amine, allowing for selective modification of the hydroxyl group in subsequent steps.

Materials:

  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., 5-10% methanol in DCM)

  • NMR spectrometer, LC-MS

Synthetic Workflow Diagram

Boc_Protection_Workflow Start Dissolve (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in DCM/THF AddBase Add Triethylamine (TEA) to neutralize HCl salt Start->AddBase AddBoc Add Di-tert-butyl dicarbonate (Boc₂O) AddBase->AddBoc Stir Stir at room temperature (Monitor by TLC) AddBoc->Stir Workup Aqueous Workup (NaHCO₃, Brine) Stir->Workup Dry Dry organic layer (MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify Characterize Characterize product (NMR, LC-MS) Purify->Characterize

Caption: Workflow for Boc protection of the starting material.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-(Piperidin-4-yl)phenyl)methanol hydrochloride (1.0 eq) in anhydrous DCM or THF.

  • Neutralization: Add triethylamine (TEA) (1.1 eq) to the solution to neutralize the hydrochloride salt and free the secondary amine. Stir for 10-15 minutes at room temperature.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the resulting tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate by NMR and LC-MS.

Rationale for Experimental Choices:

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), making it ideal for multi-step synthesis.

  • Base Selection: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the HCl salt without competing with the piperidine nitrogen in the reaction with Boc₂O.

  • Aqueous Workup: The aqueous workup is essential to remove the triethylammonium chloride salt and any excess reagents.

Further Applications and Future Directions

While the primary application of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is in PROTAC development, its structural motifs suggest potential for broader applications. The phenylpiperidine core is a versatile scaffold for generating compound libraries for screening against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, different derivatives of phenylpiperidine have shown activity as dopamine transporter inhibitors and selective serotonin reuptake inhibitors (SSRIs).

Researchers can utilize this compound as a starting point for developing novel chemical entities. The hydroxyl group can be functionalized to introduce different pharmacophores, while the piperidine nitrogen allows for modifications to modulate physicochemical properties such as solubility and cell permeability.

Conclusion

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a valuable and versatile building block for medicinal chemists. Its utility as a semi-flexible linker in the design of PROTACs is a testament to its importance in the field of targeted protein degradation. The protocols and information provided herein offer a foundation for researchers to effectively and safely incorporate this compound into their synthetic and drug discovery programs.

References

  • Chemical Substance Information. (3-(Piperidin-4-yl)phenyl)methanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (3-phenylpiperidin-4-yl)methanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. (3-phenylpiperidin-4-yl)methanol hydrochloride (C12H17NO). Retrieved from [Link]

  • PubMed. Neurochemical effects of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-b enzazepin-8-yl)-1-propanone fumarate (TAK-147), a novel acetylcholinesterase inhibitor, in rats. Retrieved from [Link]

  • SLS Ireland. (3-(PIPERIDIN-4-YL)PHENYL)METH | 916897-100MG | SIGMA-ALDRICH. Retrieved from [Link]

  • ACS Publications. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed.
Application

Application Note: Advanced Crystallization Techniques for the Purification of (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Rationale (3-(Piperidin-4-yl)phenyl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Rationale

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a highly versatile active pharmaceutical ingredient (API) intermediate, prominently utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .

From a physicochemical standpoint, the molecule presents unique challenges. It contains a highly basic secondary amine within the piperidine ring and a primary alcohol on the phenyl appendage. In its free base form, the compound is prone to oxidative degradation, exhibits strong hygroscopicity, and has a low glass transition temperature, making bulk handling difficult. Converting the free base into a hydrochloride salt fundamentally alters its solid-state thermodynamics, significantly enhancing crystal lattice energy, bulk density, and aqueous solubility1[1].

However, the crystallization of this specific hydrochloride salt requires precise kinetic control. Prolonged exposure of the primary alcohol to strong acids (like HCl) in the presence of primary alcohol solvents (e.g., methanol) at elevated temperatures can trigger unwanted etherification side reactions. Therefore, a highly controlled reactive crystallization cascade, followed by an anti-solvent purification step, is the industry-standard approach to achieve >99.5% purity without relying on unscalable chromatographic methods2[2].

Thermodynamic Solubility & Solvent Screening

To design a self-validating crystallization system, an empirical understanding of the solute-solvent interactions is required. The hydrochloride salt exhibits high solubility in polar protic solvents but is practically insoluble in ethers and aliphatic hydrocarbons.

Table 1: Solvent Screening Matrix for (3-(Piperidin-4-yl)phenyl)methanol HCl

Primary SolventAnti-SolventSolubility @ 5°C (mg/mL)Solubility @ 50°C (mg/mL)MSZW (°C)*Yield (%)Purity (HPLC Area %)
Methanol (MeOH)MTBE45.2>2001282%99.1%
Ethanol (EtOH)Ethyl Acetate18.5145.0889%99.6%
Isopropanol (IPA)Heptane5.168.4594%98.2%
Water (H₂O)Acetone>300>500N/A<50%95.0%

*MSZW = Metastable Zone Width. A narrower MSZW (as seen in EtOH/EtOAc) allows for tighter control over primary nucleation, yielding larger, more uniform crystals that resist solvent entrapment.

Experimental Workflows & Protocols

The following protocols establish a two-tier purification system: initial salt formation (reactive crystallization) followed by polymorphic upgrading (anti-solvent crystallization).

Protocol A: Telescoped Reactive Crystallization

Objective: Convert the crude free base into a stable hydrochloride salt while rejecting process-related organic impurities.

  • Dissolution: Charge a jacketed glass-lined reactor with 100 g of crude (3-(Piperidin-4-yl)phenyl)methanol free base. Add 500 mL of anhydrous Ethanol (EtOH). Agitate at 250 RPM and heat to 40 °C until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE inline filter to remove any insoluble particulate matter or inorganic salts.

  • Cooling & Supersaturation: Cool the reactor contents to 0–5 °C. Causality Note: Lowering the temperature prior to acid addition minimizes the kinetic energy available for the etherification of the primary alcohol.

  • Acid Titration: Slowly charge 1.05 molar equivalents of HCl (as a 5–6 M solution in Isopropanol) via an addition funnel over 60 minutes. Maintain the internal temperature below 10 °C.

  • Nucleation & Ageing: Upon the addition of ~40% of the HCl, spontaneous primary nucleation will occur. Once the addition is complete, age the slurry at 5 °C for 4 hours to ensure complete thermodynamic conversion.

  • Isolation: Filter the slurry under a vacuum. Wash the wet cake with 2 x 100 mL of cold (0 °C) Ethyl Acetate to displace the mother liquor. Dry under a vacuum at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization for High-Purity Upgrading

Objective: Remove entrapped residual solvents and regioisomers to achieve >99.5% API-grade purity.

  • Primary Dissolution: Transfer the dried crude hydrochloride salt to a clean reactor. Add 400 mL of Ethanol and heat to 55 °C to achieve a clear, undersaturated solution.

  • Anti-Solvent Addition (Phase 1): Slowly dose 200 mL of Methyl tert-butyl ether (MTBE) over 30 minutes at 55 °C. The solution should remain clear but approach the edge of the metastable zone.

  • Seeding: Introduce 1.0 g of high-purity (3-(Piperidin-4-yl)phenyl)methanol hydrochloride seed crystals. Causality Note: Seeding bypasses primary nucleation, forcing the system directly into the crystal growth phase. This prevents "oiling out" (liquid-liquid phase separation) and ensures a uniform particle size distribution.

  • Anti-Solvent Addition (Phase 2): Add an additional 400 mL of MTBE over 2 hours at 55 °C.

  • Cubic Cooling: Implement a cubic cooling ramp from 55 °C to 5 °C over 6 hours. Causality Note: A cubic cooling profile (slower cooling at high temperatures, faster at low temperatures) maintains a constant level of supersaturation, preventing secondary nucleation and the formation of unfilterable fines.

  • Harvesting: Filter the crystalline suspension, wash with 100 mL of cold MTBE, and dry under a vacuum at 45 °C until the loss on drying (LOD) is <0.5%.

Process Visualization

The following diagram maps the thermodynamic and operational workflow of the dual-crystallization process, highlighting the critical control nodes.

CrystallizationWorkflow Node1 Crude Free Base Dissolution in EtOH Node2 Reactive Crystallization HCl in IPA (0-5°C) Node1->Node2 Stoichiometric acid Node3 Primary Nucleation Metastable Zone Control Node2->Node3 Supersaturation Node4 Anti-Solvent Addition MTBE Titration (55°C) Node3->Node4 Polymorph upgrade Node5 Cubic Cooling & Ageing Crystal Growth Phase Node4->Node5 Controlled kinetics Node6 Isolation & Washing >99.5% Purity HCl Salt Node5->Node6 Vacuum filtration

Thermodynamic workflow of the reactive and anti-solvent crystallization process.

References

  • Sigma-Aldrich.(3-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95%. Sigma-Aldrich Product Catalog.
  • MDPI - Pharmaceutics.Effect of Solid Forms on Physicochemical Properties of Active Pharmaceutical Ingredients.
  • ACS Organic Process Research & Development.Streamlined Synthesis Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade.

Sources

Method

In vivo dosing protocols for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in murine models

An Application Guide to Establishing In Vivo Dosing Protocols for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in Murine Models Authored by Gemini, Senior Application Scientist Abstract This document provides a compr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Establishing In Vivo Dosing Protocols for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in Murine Models

Authored by Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and reproducible in vivo dosing regimen for the novel compound (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in murine models. Given the limited specific preclinical data for this molecule, this guide emphasizes the foundational principles and systematic methodologies required to progress from basic compound characterization to a well-tolerated, pharmacokinetically-informed dosing protocol. The protocols herein are designed to ensure scientific rigor, data integrity, and the highest standards of animal welfare, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).

Introduction: The Imperative for a Methodical Approach

The successful preclinical evaluation of any novel therapeutic agent hinges on the establishment of an appropriate in vivo dosing regimen.[1] A poorly defined protocol can lead to misleading efficacy data, confounding toxicity, or a failure to achieve therapeutic exposure, resulting in the inefficient use of resources and animals.[2][3] (3-(Piperidin-4-yl)phenyl)methanol hydrochloride belongs to a class of compounds with potential therapeutic applications, but like any new chemical entity, it requires a systematic evaluation to determine its behavior in a biological system.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, phased approach that begins with fundamental physicochemical assessments and progresses through tolerability and pharmacokinetic characterization. The causality behind each experimental choice is explained to empower researchers to make informed decisions tailored to their specific research objectives and animal models.

Compound Profile: (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

A thorough understanding of the test article is the bedrock of protocol development.

  • Chemical Structure:

    • IUPAC Name: (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

    • Molecular Formula: C₁₂H₁₈ClNO

    • Molecular Weight: 227.73 g/mol [4]

    • Form: Provided as a hydrochloride salt. This is a critical piece of information, as hydrochloride salts are often utilized to improve the aqueous solubility and stability of a parent compound.

  • Physicochemical Properties (Predicted): The hydrochloride salt form suggests a higher likelihood of solubility in aqueous vehicles compared to its free base. However, this must be empirically verified. The presence of the piperidine and phenyl rings indicates a degree of lipophilicity that may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Mechanism of Action (MoA): The specific biological target and MoA for this compound are not widely published. Therefore, initial in vivo studies will be crucial for characterizing its pharmacological effects. The protocols outlined below are designed to be MoA-agnostic, focusing on safety and exposure as primary endpoints.

Phase I: Pre-formulation and Vehicle Selection

The primary goal of formulation development is to prepare a safe and effective vehicle that ensures consistent and accurate delivery of the compound.[5] The choice of vehicle is one of the most critical decisions in study design, as an inappropriate vehicle can cause adverse effects, alter the compound's bioavailability, and compromise the study's outcome.[6]

Causality in Vehicle Selection

The selection process is a balance between maximizing compound solubility/stability and minimizing vehicle-induced toxicity or physiological disruption. An ideal vehicle is inert, non-toxic, and does not interfere with the compound's absorption or the assay being performed.[5] A tiered approach is recommended.

VehicleSelection start Start: Assess Solubility of (3-(Piperidin-4-yl)phenyl)methanol HCl q1 Soluble in aqueous buffer (e.g., Saline, PBS) at required concentration? start->q1 aqueous Use Aqueous Vehicle: - 0.9% Saline - Phosphate-Buffered Saline (PBS) q1->aqueous Yes q2 Forms a stable, uniform suspension in an aqueous suspending agent? q1->q2 No suspension Use Suspension: - 0.5% Carboxymethylcellulose (CMC) - 1% Methylcellulose - Requires constant agitation q2->suspension Yes cosolvent Use Co-solvent System: - PEG-based (e.g., PEG300/400) - DMSO/Tween/Saline mixtures - Caution: Potential for toxicity q2->cosolvent No

Caption: Vehicle selection workflow for in vivo studies.

Recommended Vehicle Screening Protocol
  • Objective: To determine the optimal vehicle for solubilizing or suspending the test compound at the highest anticipated concentration.

  • Materials: (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, sterile 0.9% saline, PBS (pH 7.4), 0.5% (w/v) Carboxymethylcellulose (CMC) in saline, Dimethyl sulfoxide (DMSO), PEG300, Tween-80.

  • Procedure:

    • Calculate the amount of compound needed to achieve the highest target concentration (e.g., 10 mg/mL).

    • In separate sterile microcentrifuge tubes, attempt to dissolve or suspend the compound in a small volume of each test vehicle.

    • Vortex vigorously and assess solubility visually. Use sonication or gentle warming (<40°C) if necessary, noting any changes.

    • Observe the preparations for 1-2 hours at room temperature and 24 hours at 4°C for any signs of precipitation.

    • For suspensions, ensure the formulation can be easily and uniformly resuspended with gentle agitation before each "dose."

Table 1: Comparison of Common In Vivo Vehicles
Vehicle TypeComposition ExampleProsCons
Aqueous Solution 0.9% Saline, PBSPhysiologically compatible, low toxicity, ideal for IV.Limited utility for hydrophobic compounds.
Aqueous Suspension 0.5% CMC in SalineSuitable for poorly soluble compounds for PO/SC routes.[7]Not suitable for IV, requires constant agitation to ensure dose uniformity.
Co-solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7]Can solubilize highly insoluble compounds.Higher potential for vehicle-induced toxicity or pharmacological effects.[6]
Oils Corn Oil, Sesame OilUseful for highly lipophilic compounds (PO).Can have physiological effects, not suitable for IV/IP.[6]

Phase II: Route of Administration (RoA) and Dose Range-Finding

The choice of administration route is dictated by the study's objectives, the compound's properties, and the desired pharmacokinetic profile.[8] For systemic therapies, oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) are most common.

Table 2: Comparison of Common Administration Routes in Mice
RouteTypical BioavailabilityOnset of ActionKey Considerations
Oral (PO) Variable, subject to first-pass metabolismSlowerClinically relevant route, requires gavage technique.[5]
Intraperitoneal (IP) High, but can be variableRapidBypasses first-pass metabolism; risk of injection into organs.[9][10]
Subcutaneous (SC) Good, slower absorptionSlower, sustainedForms a depot for slower release; less stressful than IP/IV.[11][12]
Intravenous (IV) 100% (by definition)ImmediateDirect systemic exposure, requires skill (tail vein).[13]
Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[1] Establishing the MTD is a mandatory prerequisite for efficacy studies to ensure that observed effects are due to the drug's intended pharmacology, not overt toxicity.

MTD_Workflow start Start: Select Initial Doses (e.g., 1, 3, 10, 30 mg/kg) acute_mtd Protocol 1: Single-Dose MTD (n=3-5 mice/group) Observe for 7-14 days start->acute_mtd observe Monitor Daily: - Body Weight - Clinical Signs (lethargy, ruffled fur) - Mortality acute_mtd->observe define_mtd Define Acute MTD: Highest dose with no mortality and <15% reversible weight loss. observe->define_mtd repeat_mtd Protocol 2: Repeat-Dose MTD (Doses ≤ Acute MTD) Administer daily for 5-7 days define_mtd->repeat_mtd repeat_mtd->observe define_repeat_mtd Define Repeat-Dose MTD: Highest dose tolerated under the proposed study schedule. efficacy_doses Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) define_repeat_mtd->efficacy_doses

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Protocol 1: Single-Dose Acute MTD Study
  • Objective: To determine the acute toxicity and MTD after a single administration.[1]

  • Animals: Use the specific mouse strain (e.g., C57BL/6, BALB/c) and sex planned for efficacy studies. Group size: n=3-5 mice per dose group.

  • Dose Selection: Start with a wide, log-based dose escalation (e.g., 1, 10, 100 mg/kg).

  • Administration: Administer a single dose of the compound via the chosen route (e.g., PO). Include a vehicle-only control group.

  • Monitoring:

    • Record body weight daily for 14 days. A weight loss of 15-20% is a common indicator of significant toxicity.[1]

    • Observe animals twice daily for the first 48 hours, then daily, for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).

    • Record all observations in a detailed log.

  • Endpoint: The single-dose MTD is the highest dose that does not cause mortality or irreversible signs of severe toxicity.

Protocol 2: Repeat-Dose MTD Study
  • Objective: To determine the MTD for a multiple-dosing regimen.[1]

  • Animals: As above.

  • Dose Selection: Select 3-4 dose levels based on the single-dose MTD results (e.g., the acute MTD and 2-3 lower doses).

  • Administration: Administer the compound and vehicle control daily for 5-7 days, mimicking the planned efficacy study schedule.

  • Monitoring: Conduct daily body weight measurements and clinical observations as described above.

  • Endpoint: The repeat-dose MTD is the highest dose that can be administered for the full duration without causing mortality or significant signs of cumulative toxicity. This MTD value is the most critical for designing the subsequent efficacy studies.

Phase III: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

While MTD studies establish safety, PK studies are essential to understand exposure. A PK study measures the concentration of the compound in plasma over time, providing critical data on absorption, distribution, metabolism, and excretion.[8]

Protocol 3: Basic Pharmacokinetic (PK) Study
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t₁/₂) after a single dose.

  • Animals: Use a sufficient number of mice to allow for sparse sampling (e.g., 3 mice per time point).

  • Dose Selection: Administer a single, well-tolerated dose determined from the MTD studies.

  • Administration: Administer the compound via the intended route.

  • Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[14]

  • Analysis: Process blood to plasma and store at -80°C. Analyze plasma concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Interpretation: Correlating the plasma concentration over time with the MTD and efficacy data allows for the establishment of a therapeutic window. For example, understanding the half-life (t₁/₂) is crucial for determining the optimal dosing frequency (e.g., once or twice daily).

Detailed Administration Protocols

All procedures must be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[15][16]

Protocol 4: Oral Gavage (PO) in Mice
  • Materials: Sterile vehicle/formulation, appropriate-sized syringe (e.g., 1 mL), blunt-tipped oral gavage needle (20-22 gauge for adult mice).

  • Procedure:

    • Firmly restrain the mouse using the scruff technique, ensuring the head and body form a straight line to facilitate passage of the needle.[17]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw immediately.

    • Administer the substance slowly and smoothly. The maximum volume is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage, observing for any signs of distress.

Protocol 5: Intraperitoneal (IP) Injection in Mice
  • Materials: Sterile vehicle/formulation, 1 mL syringe, 25-27 gauge needle.[10]

  • Procedure:

    • Restrain the mouse securely, placing it in dorsal recumbency (on its back) with its head tilted slightly downward.[10]

    • Identify the injection site in the lower right abdominal quadrant. This location avoids vital organs like the cecum and bladder.[9][18]

    • Disinfect the injection site with 70% alcohol.[10]

    • Insert the needle, bevel up, at a 30-45° angle.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If no fluid or blood enters the syringe, proceed.[10]

    • Inject the substance and withdraw the needle. Return the mouse to its cage and monitor.

Protocol 6: Subcutaneous (SC) Injection in Mice
  • Materials: Sterile vehicle/formulation, 1 mL syringe, 25-27 gauge needle.

  • Procedure:

    • Restrain the mouse and use your non-dominant hand to lift the loose skin over the shoulders/scruff area to form a "tent".[11][17]

    • Insert the needle into the base of the skin tent, parallel to the spine.[19]

    • Aspirate to ensure you are not in a blood vessel.

    • Inject the substance. A small bleb or bubble will form under the skin.[19]

    • Withdraw the needle and return the mouse to its cage. Vary injection sites if repeated dosing is required.[12]

Ethical Considerations and Animal Welfare

All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs must be at the forefront of all study design.[20][21]

  • Replacement: Use in vitro methods whenever possible to reduce the number of animals used.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant data. Proper statistical design and power analysis are critical.

  • Refinement: All procedures should be refined to minimize pain, suffering, and distress. This includes using appropriate handling techniques, administering analgesia when necessary, and establishing clear humane endpoints for euthanasia.[22]

Conclusion: Designing the Efficacy Study

By systematically completing the phases outlined above—pre-formulation, MTD determination, and PK analysis—a researcher will be equipped with the necessary data to design a rational and well-tolerated dosing regimen for efficacy studies. The final dosing protocol for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride should clearly define the vehicle, dose levels (e.g., MTD and one or two lower doses), route of administration, and frequency of dosing, all grounded in empirical data. This methodical approach not only ensures the welfare of the research animals but also fundamentally enhances the quality and reproducibility of the scientific findings.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride

This technical guide is intended for researchers, chemists, and professionals in the field of drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is intended for researchers, chemists, and professionals in the field of drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a key intermediate in pharmaceutical manufacturing. Our focus is on enhancing yield, improving purity, and ensuring the reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most critical steps to scrutinize?

Low yields in this multi-step synthesis typically originate from one of three areas: the initial pyridine ring reduction, the subsequent Grignard reaction, or the final N-Boc deprotection and salt formation. Incomplete reactions, formation of side-products, and mechanical losses during workup are common culprits.[1]

The reduction of the pyridine precursor to a piperidine ring is a pivotal step. The choice of reducing agent and reaction conditions, such as temperature and pressure, can significantly impact the outcome.[2] Similarly, the Grignard reaction is highly sensitive to moisture, which can quench the reagent and drastically lower the yield of the desired alcohol.[3]

Q2: I'm observing significant byproduct formation during the reduction of my pyridine starting material. How can this be minimized?

Byproduct formation, particularly dimerization, is a known challenge in pyridine reduction.[4] This is often exacerbated by high concentrations of the starting material. To mitigate this, consider the following:

  • Reaction Conditions: Running the reaction under more dilute conditions can disfavor the intermolecular side reactions that lead to byproducts.[5]

  • Alternative Reagents: While traditional dissolving metal reductions can be effective, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO2) often provides a cleaner reaction profile with fewer byproducts.[6]

  • Temperature Control: Many reduction reactions are exothermic. Maintaining a consistently low temperature is crucial for controlling the reaction rate and minimizing the formation of unwanted side products.[5]

Table 1: Troubleshooting Pyridine Reduction Side Reactions

ParameterPotential IssueRecommended Solution
Concentration High concentration can favor dimerization.Increase solvent volume to achieve higher dilution.
Reducing Agent Some reagents may promote side reactions.Consider catalytic hydrogenation (e.g., H2/Pd/C).
Temperature Poor temperature control can lead to byproducts.Implement efficient cooling and maintain a stable, low temperature.
Q3: My Grignard reaction is sluggish and the yield of the desired alcohol is poor. What should I investigate?

A poorly performing Grignard reaction is almost always due to the presence of moisture or other protic impurities. Grignard reagents are extremely strong bases and will react readily with water, alcohols, or even atmospheric CO2.

Here is a systematic workflow to troubleshoot your Grignard reaction:

Workflow for Optimizing Grignard Reactions

grignard_troubleshooting

Caption: A step-by-step guide to troubleshooting and optimizing Grignard reactions.
Q4: The N-Boc deprotection of my piperidine intermediate is incomplete. How can I drive the reaction to completion?

Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a common issue that can almost always be resolved by adjusting the acidic conditions.[7][8]

  • Acid Choice: A solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is highly effective and convenient as it directly forms the desired hydrochloride salt.[9] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another robust option.[7][8]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and ensure all the starting material has been consumed.[1]

  • Temperature: While most Boc deprotections proceed readily at room temperature, gentle heating may be required for some substrates.[10]

Logical Flow of Boc Deprotection and Salt Formation

deprotection_flow

Caption: The sequential process of N-Boc deprotection followed by in-situ hydrochloride salt formation.

Troubleshooting Guides

Guide 1: Purification of the Final Hydrochloride Salt

The purity of your final product is paramount. If you are observing impurities in your (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, recrystallization is an effective purification method.[5][11]

Experimental Protocol: Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system. A mixture of isopropanol and water, or ethanol and diethyl ether, often works well. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of boiling solvent.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Recrystallization

  • Oiling Out: If the product separates as an oil, you may be cooling the solution too quickly, or the solvent may be too nonpolar. Try a slower cooling rate or a more polar solvent system.

  • Poor Recovery: If your yield is low, you may have used too much solvent. You can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Hydrogenation. In Palladium-Catalyzed Reactions in the Synthesis of Heterocycles. Wiley-VCH Verlag GmbH & Co. KGaA.
  • Google Patents. (2012). A Process For The Purification Of Valacyclovir Hydrochloride And Intermediates Thereof.
  • ECHEMI. (n.d.). Purification of organic hydrochloride salt?.
  • Google Patents. (n.d.). Method for removing salt from hydrochloride-1-amido glycolyurea.
  • Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. (2024).
  • Sheikh, N. S., et al. (2013).
  • BZ Chemical. (2019). BOC Protection and Deprotection.
  • BenchChem. (2025). Pyridine Synthesis Optimization: A Technical Support Center.
  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
  • Partial Reduction of Electron-Deficient Pyridines. (2000). ACS Publications.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2016). MDPI.
  • Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. (n.d.). Royal Society of Chemistry.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). ACS Publications.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). ACS Publications.
  • BenchChem. (2025). selective deprotection of Boc amines in the presence of other protecting groups.
  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health.
  • Google Patents. (2015). Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone.
  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012).
  • Royal Society of Chemistry. (2022). Pyridine Synthesis | Greener Organic Transformations.
  • Borane-Catalyzed Reduction of Pyridines via a Hydroboration/Hydrogenation Cascade. (2021). ACS Publications.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health.

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in DMSO

Welcome to the technical support center for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Here, we address specific experimental challenges with scientifically-grounded explanations and actionable protocols to ensure the integrity and accuracy of your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (3-(Piperidin-4-yl)phenyl)methanol hydrochloride powder in fresh, anhydrous DMSO. What could be the issue?

A1: Several factors can contribute to the incomplete dissolution of a hydrochloride salt like (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, even in a powerful solvent like DMSO. The primary culprits are often related to solvent quality, the physical properties of the compound, and the dissolution technique.

  • The Critical Role of Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly alter the solvent properties of DMSO, making it less effective at dissolving hydrochloride salts.[1][2][3] The introduction of water into the aprotic environment of DMSO can disrupt the ionic interactions necessary for solvation.[1] Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[4]

  • Compound Characteristics: The crystalline structure of the compound can influence its dissolution rate. Highly stable crystal lattices require more energy to break apart.

  • Insufficient Energy Input: Simple vortexing may not provide enough energy to overcome the lattice energy of the crystals.

Troubleshooting Workflow:

start Start: Undissolved Solid check_dmso Verify Anhydrous DMSO start->check_dmso vortex Vigorous Vortexing (2-5 min) check_dmso->vortex sonicate Sonicate (10-15 min) vortex->sonicate Still undissolved success Compound Dissolved vortex->success Clear Solution warm Gentle Warming (37°C, 5-10 min) sonicate->warm Still undissolved sonicate->success Clear Solution warm->success Clear Solution fail Issue Persists: Contact Support warm->fail Still undissolved

Caption: A recommended experimental workflow for dissolving (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in DMSO.

Q2: My previously clear stock solution of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in DMSO is now cloudy or has a precipitate. What happened?

A2: This is a common and often frustrating observation. The reappearance of solid material from a once clear solution is typically due to one of three main factors:

  • Water Absorption: As mentioned, DMSO's hygroscopic nature is a primary cause of compound precipitation.[1][2] Over time, especially with repeated opening of the vial, the DMSO stock solution will absorb atmospheric moisture. This change in the solvent composition reduces the solubility of the hydrochloride salt, causing it to crash out of solution.[1][3]

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can promote the precipitation of compounds from DMSO.[1][5] This is because the process can lead to the formation of localized areas of high compound concentration as the solvent freezes, seeding crystallization.

  • Temperature Fluctuations: Storing the solution at a lower temperature than the one at which it was prepared can lead to supersaturation and subsequent precipitation.[4]

Preventative Measures:

Best PracticeRationale
Use Anhydrous DMSO Always start with a fresh, sealed bottle of anhydrous DMSO to minimize initial water content.[4]
Aliquot Stock Solutions After preparation, divide your stock solution into smaller, single-use aliquots. This minimizes exposure to air and reduces the number of freeze-thaw cycles for the main stock.[1][6]
Proper Storage Store DMSO and stock solutions in tightly sealed vials. For long-term storage, -80°C is recommended.[1] Consider storing vials in a desiccator to protect them from ambient moisture.[2]
Q3: Can I heat the solution to aid dissolution?

A3: Yes, gentle heating can be an effective method to increase the solubility of many compounds, including hydrochloride salts in DMSO.[4][6] However, this must be done with caution.

Recommended Protocol for Gentle Warming:

  • Place your vial containing the compound and DMSO in a water bath set to a temperature no higher than 37°C.[7]

  • Intermittently vortex the solution for 5-10 minutes.[7]

  • Visually inspect for complete dissolution.

Important Considerations:

  • Compound Stability: Be aware of the thermal stability of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. Excessive or prolonged heating can lead to degradation. Always consult any available stability data for your specific compound.

  • Post-Warming Precipitation: A solution that requires heating to dissolve may be supersaturated at room temperature. Be vigilant for precipitation as the solution cools.

Q4: How does sonication help with solubility, and what is the recommended procedure?

A4: Sonication utilizes high-frequency sound waves to create microscopic cavitation bubbles in the solvent.[8] The formation and collapse of these bubbles generate localized areas of high energy, which can effectively break down particle agglomerates and increase the surface area of the compound exposed to the solvent, thereby enhancing the rate of dissolution.[8] Sonication is a powerful tool for dissolving stubborn compounds and even for re-dissolving precipitates.[5][9]

Recommended Sonication Protocol:

  • Place the sealed vial containing the compound and DMSO in a water bath sonicator.

  • Sonicate for 10-15 minutes.[1][6]

  • After sonication, visually inspect the solution for clarity. If undissolved particles remain, you can combine this with gentle warming.

Q5: My compound dissolves in DMSO, but precipitates when I dilute it into an aqueous buffer for my assay. How can I prevent this?

A5: This phenomenon, known as "precipitation upon dilution," is a frequent challenge when transitioning from a high-concentration organic stock to an aqueous-based experimental medium.[7] The dramatic change in solvent polarity causes the compound, which is less soluble in water, to crash out.

Strategies to Mitigate Precipitation Upon Dilution:

  • Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform one or more serial dilutions of your concentrated DMSO stock in 100% DMSO to get closer to your final desired concentration.[6][7]

  • Gradual Addition: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[10] This can prevent the formation of localized high concentrations that can initiate precipitation.

  • Use of Co-solvents or Surfactants: If compatible with your experimental system, consider the inclusion of a small percentage of a co-solvent or a surfactant like Tween® 80 in your aqueous buffer.[10]

DMSO Concentration in Final Assay: It is crucial to keep the final concentration of DMSO in your cell culture or assay medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or artifacts.[4][6]

Advanced Troubleshooting and Scientific Principles

Understanding the Chemistry: Hydrochloride Salts in DMSO

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a salt formed from the reaction of the basic piperidine nitrogen with hydrochloric acid. In the solid state, it exists as an ionic lattice. For dissolution to occur, the solvent molecules must overcome the lattice energy of the crystal and solvate the individual ions.

DMSO is a polar aprotic solvent.[11] It has a strong dipole with a partially negative oxygen atom and partially positive sulfur atom. The partially positive sulfur can interact favorably with the chloride anion, while the partially negative oxygen can interact with the protonated piperidinium cation. However, the presence of water introduces a network of hydrogen bonds that can compete with these interactions and reduce the overall solvating power of the DMSO for the salt.[3]

cluster_0 Dissolution in Anhydrous DMSO cluster_1 Impact of Water Compound (R-NH2+ Cl-) Crystal Lattice DMSO DMSO Molecules Compound->DMSO Overcomes Lattice Energy Solvated Solvated Ions (R-NH2+ and Cl-) DMSO->Solvated Solvation Water Water Molecules (H2O) DMSO->Water Hygroscopic Absorption Reduced_Solubility Reduced Solubility & Precipitation Solvated->Reduced_Solubility H_Bonding Hydrogen Bonding Network Water->H_Bonding H_Bonding->Reduced_Solubility

Caption: The influence of water on the solubility of a hydrochloride salt in DMSO.

Protocol for Verifying Compound Integrity

If you suspect that your compound may have degraded, it is crucial to verify its integrity. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Step-by-Step HPLC Analysis:

  • Prepare a Fresh Standard: Carefully prepare a fresh solution of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in anhydrous DMSO at a known concentration.

  • Sample Preparation: Take an aliquot of your problematic stock solution and dilute it to the same theoretical concentration as your fresh standard.

  • HPLC Analysis: Analyze both the fresh standard and your stock solution sample using a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient and UV detection).

  • Data Comparison: Compare the chromatograms of the two samples. Look for:

    • A significant decrease in the peak area of the main compound in your stock solution compared to the standard.

    • The appearance of new peaks in the chromatogram of your stock solution, which could indicate degradation products.

References

  • NextSDS. (n.d.). (3-(Piperidin-4-yl)phenyl)methanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512.
  • Wikipedia. (2024, March 14). Dimethyl sulfoxide. Retrieved from [Link]

  • Patsnap. (2026, March 11). Sonication vs Co-Solvent Methods: Solubility Enhancement. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Hielscher Ultrasonics. (2020, April 21). Improved Remdesivir Solubility by Sonication. Retrieved from [Link]

  • Stahl, P. H., & Nakamo, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Manufacturing.
  • Patel, M., & Vavia, P. (2012). NANOPRECIPITATION WITH SONICATION FOR ENHANCEMENT OF ORAL BIOAVAILABILITY OF FUROSEMIDE. Acta Poloniae Pharmaceutica, 69(5), 855-862.
  • PubChemLite. (n.d.). (3-phenylpiperidin-4-yl)methanol hydrochloride (C12H17NO). Retrieved from [Link]

  • Bentham Science. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • Lee, S. H., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 440, 138209.
  • ResearchGate. (2025, March 3). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent? Retrieved from [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical research, 22(4), 629–638.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 975-983.
  • Defense Technical Information Center. (2019, January 23). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. Retrieved from [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Effect Of Counterion On Salt Solubility. Retrieved from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

  • Tetko, I. V., et al. (2001). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Journal of Computer-Aided Molecular Design, 15(9), 809-823.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Catalán, J., et al. (2001). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry, 66(17), 5746-5753.
  • Ivanenkov, Y. A., et al. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • Google Patents. (n.d.). US5868908A - Separation of inorganic salts from dimethyl sulfoxide.
  • Langmuir. (2019, May 1). Facile Dissolution of Zein Using a Common Solvent Dimethyl Sulfoxide. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). DMSO-promoted direct δ-selective arylation of p-quinone methenylpiperidine bearinides to generate fuchsones under metal-free conditions by employing p-QMs themselves or substituted phenols as aryl sources. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of secondary amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of secondary amines. The compound (3-(Piperidin-4-yl)phenyl)methanol hydrochloride presents a "perfect storm" of chromatographic challenges: a highly basic piperidine ring (pKa ~10.5), a polar hydrogen-bonding benzyl alcohol, and an ionic hydrochloride salt form.

Attempting to purify this compound using standard silica gel chromatography without optimization will inevitably lead to irreversible adsorption, severe band broadening, and catastrophic yield loss[1]. This guide provides field-proven, self-validating protocols to overcome these mechanistic hurdles.

Chromatographic Workflow & Decision Matrix

AminePurification A Crude (3-(Piperidin-4-yl)phenyl) methanol HCl B Select Chromatography Mode A->B C Normal Phase (Silica Gel) B->C High organic solubility (Free base preferred) D Reverse Phase (C18) B->D High aqueous solubility (Salt form preferred) E Free-Basing (Aqueous Workup) Convert HCl salt to free amine C->E G Mobile Phase Modification Add 0.1% TFA or Formic Acid D->G F Mobile Phase Modification Add 1-5% TEA or NH4OH E->F H Purified Target Compound F->H G->H

Fig 1: Chromatographic decision tree for the purification of basic amine hydrochloride salts.

Troubleshooting Guide (Q&A)

Q1: My compound is streaking entirely down the silica TLC plate and the flash column. What is the mechanistic cause, and how do I fix it? A1: The root cause is an acid-base interaction. Standard normal-phase silica gel is coated with acidic silanol groups (Si-OH). Your compound contains a basic secondary amine. When loaded, the amine strongly hydrogen-bonds and proton-transfers with these silanols, causing the compound to drag or irreversibly bind to the stationary phase[2]. The Fix: You must chemically deactivate the silica. Add a "competing base" modifier—typically 1% to 5% (v/v) Triethylamine (TEA) or methanolic ammonia—to your mobile phase[1]. TEA preferentially binds to the acidic silanol sites, neutralizing them and allowing your piperidine derivative to elute with a sharp, symmetrical peak[3].

Q2: I am trying to load my sample onto a normal-phase column, but it won't dissolve in my starting mobile phase (e.g., Dichloromethane or Hexane/Ethyl Acetate). Why? A2: You are attempting to dissolve an ionic hydrochloride salt in a non-polar organic solvent. Salts have negligible solubility in these environments[4]. The Fix: You must perform a "free-basing" step prior to chromatography. Treat the aqueous solution of your salt with a strong base (e.g., aqueous NaOH) to deprotonate the amine hydrochloride, converting it to the lipophilic free base[5]. Extract this free base into an organic solvent (like DCM or EtOAc) before loading it onto the column[6].

Q3: I bypassed silica and used Reverse-Phase (C18) chromatography to handle the salt form directly, but the peak is still broad and tailing. Why? A3: While C18 columns are excellent for salts, residual unendcapped silanols on the silica backbone of the C18 stationary phase can still interact with the basic piperidine nitrogen. The Fix: Add an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to both your aqueous and organic mobile phases[7]. The low pH fully protonates the amine (ensuring a single ionization state) and ion-pairs with the analyte, drastically improving peak shape. Note that this will yield the compound as a TFA or formate salt, respectively[8].

Experimental Methodologies
Protocol A: Free-Basing and Normal-Phase Purification (Silica Gel)

This protocol is ideal for scaling up and utilizing standard, cost-effective silica gel.

  • Aqueous Dissolution : Dissolve the crude (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in a minimum volume of distilled water.

  • Neutralization (Validation Checkpoint) : Slowly add 1M aqueous NaOH dropwise. Self-Validation: Use pH paper to confirm the aqueous layer reaches pH 10-11. The solution may become cloudy as the lipophilic free base precipitates[5].

  • Extraction : Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure[4].

  • Mobile Phase Preparation : Prepare your eluent (e.g., 90:10 DCM:MeOH). Add Triethylamine (TEA) to a final concentration of 1-2% (v/v)[9].

  • Column Equilibration : Pack the silica gel column and flush with at least 3 column volumes of the TEA-modified mobile phase. Self-Validation: The column is equilibrated when the eluent pH matches the starting mobile phase[1].

  • Elution : Load the concentrated free base and elute. Monitor fractions via TLC (ensure TLC plates are run in the TEA-containing solvent to prevent false streaking on the plate)[2].

Protocol B: Reverse-Phase Purification (C18 HPLC/Flash)

This protocol is ideal when you want to bypass the aqueous workup and purify the salt directly.

  • Sample Preparation : Dissolve the crude HCl salt directly in the initial mobile phase (e.g., 95:5 Water:Acetonitrile containing 0.1% TFA).

  • Solvent System :

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA[10].

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA[11].

  • Gradient Elution : Run a gradient from 5% B to 60% B over 20 column volumes. The highly polar piperidine alcohol will elute relatively early.

  • Recovery : Lyophilize (freeze-dry) the pure fractions to remove water, acetonitrile, and volatile TFA. Self-Validation: 1H-NMR or 19F-NMR will confirm the presence of the TFA counterion[12].

Data Presentation: Purification Strategy Comparison
Purification StrategyStationary PhaseMobile Phase ModifiersAnalyte State LoadedFinal Product FormProsCons
Normal Phase Bare Silica Gel1-5% TEA or NH₄OHFree Base (Neutral)Free BaseHigh loading capacity, cost-effectiveRequires pre-column aqueous workup
Reverse Phase C18 Bonded Silica0.1% TFA or Formic AcidHCl Salt (Protonated)TFA or Formate SaltNo workup needed, high resolutionLower loading capacity, changes salt form
Alumina Chromatography Basic AluminaNone requiredFree Base (Neutral)Free BaseAvoids TEA removal issuesLower resolution than silica
Frequently Asked Questions (FAQs)

Q: How do I remove residual Triethylamine (TEA) from my purified product? A: TEA has a boiling point of ~89 °C. It can usually be removed via extended rotary evaporation under high vacuum. For stubborn traces, co-evaporate the product with toluene or dichloromethane several times[13]. Alternatively, passing the product through a short pad of basic alumina can strip residual TEA.

Q: Can I use amine-functionalized silica instead of adding TEA to my mobile phase? A: Yes. Aminopropyl-functionalized silica provides a basic, inert surface that prevents secondary silanol interactions without requiring TEA in the mobile phase[2]. However, this stationary phase is significantly more expensive than bare silica gel.

Q: If I use Reverse Phase with TFA, how do I get my HCl salt back? A: Reverse-phase chromatography with TFA will yield the TFA salt of your compound[8]. To convert it back to the HCl salt, you must free-base the purified TFA salt (as described in Protocol A), extract it into an organic solvent, and then treat the organic layer with a stoichiometric amount of anhydrous HCl in dioxane or ether to precipitate the pure HCl salt[12].

References[1] Technical Support Center: Purifying Basic Amines via Column Chromatography - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8gPckAcxIP2UsNKJ7LWH4T44IM9tF8q6SdeBLNazJVH2Xx16ArzMS0k65PJt5WwQ1U9cXwQkiOLRAP8lu7z3hh5fZ8rfQuGbGv_stLI2Cuy5lWfTFc-HYb2TDadoADDSkrl7rVBFZdP0ApmFONPS7MaLFeLM_NIy6yaqPCrQugVzHFDeLVDkRllNDgFo8uCgynrc5moRUyXDdarpyf4NgjJs377tj[3] Application Notes and Protocols: Purification of Geranylamine by Column Chromatography - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUXnM4QG8RVhk3II9AFrj3s9T4GnKjrnX5mLLxutc2XBslH7ypy-PYQSF7x06Psro_BCv1YmK0F8Cs9sI-XH7UC9mvfGqA0BRuZAHR5KFdtWiTsoCoI_Pexznfen04X8-v2GVBESJHDZckFeXSW56R36CWTTvNESfNSBHEZHcY-OepDt7vETk8FyIEckrBG-chu1J9Qp4UeDCeVUy57MicM4tyhNsWPa7YferxuaspKw4i[2] Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXtYUKBnMv7cWu5MtL-eQ7yWvp89Y_x5toio9g22BoHN8jhpkn7Ubq3b-N29G6XbuCI2vVMzZk41NR2sXhNuqAl9ESFZnii1nuDDc_4ztB6DSnsgyZz2naIb81xzd_1x_f6mTKzISIuZXLHEf1JC7ShbMamZB5o5fb3F1i2-OBq7Bu2Ut5ksvWf-yG0MV3WkFUJYglfyOlYO6G4zZdOhBIRV7ETvxvJglewtiE7VwdYjjAQyaWULacYaUFwX-7MM6a0Q==[4] Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction - Organic Chemistry Portal -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn6IyczDE8i0EkOQWcNIuDnw_3egifmsqUkHdb91SpkTPMnmKnJrnK-NoztrFR8LuVRaWKxzt9gNlj3Ar0Rd8t6P2zOjL2YyiVVI2RGirIG9WrrBd7fgeXsy9WgwUcrKv0niOCLPzd5m4PSJeLV2xC5aKdGA==[7] 119 questions with answers in CHROMATOGRAPHIC METHOD DEVELOPMENT | Science topic - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnCUFR3-As-GBjDZYctfuMTXvC1mFEbV61qFH3DZeOZlsnVm6AAw4AtC5PzHlPkMYcQNjRGiDXRYiWlg8M5a-ExtAJM7i_IIIQ3-3_r4oCP9-g71E7l7r67iVMuyQiC-ftbYP-LLpxwxCT7NyMgHiHQTVhOyENgwI8lxp9DmkrRA==[12] SUPPORTING INFORMATION - The Royal Society of Chemistry -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVg1TlZBUc8m_3iq-M5z2OcJoq5oz7bi6z8mW8SmYXbYo2cUYVtLw1NmyT9wg_crXVjsYb04u2MC7UaftlwbXUmB260bfiXUAhVLjim4nDKbE7oKZHjBuwnQ2vCaohYrcIwwX8rQ-7P-ovikLdZNY5ioGadx5eNpo=[6] Mild N-deacylation of secondary amides by alkylation with organocerium reagents - rhhz.net -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Mc9qbJm1CvEvwDpqQ2uyaFsi_8UlSDO9DLM9Q1_zss6vaMME7MhXDr8bkCF2EK93aD-Y8EYM04DfhDdZh_A8BAy24W7uHlQMfPhDGTmVoCtKx35hj7kckAXzmIBQVjIA_a2h[13] Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErmUY3CzrIvctHvev93hyTIdNxWnQNqzqZXc2c37OCiACBR1JJG_ROwaJNS-wTjNIXcJbV713uaAreb3W1dCMztg_jFJi7V8OsDY8BjrCc_ooMASPjvqXBF_-WD0_x6Y5fSt9cZBGefd-Rixs=[5] Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins - Taylor & Francis -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9I3UApcmplFZXCH--ty91Jj2Bn1kJOnN922riFUeBUvOyEKcrKAYfvHHg96HfOhmvlsZtVm6W1y4FYaohG4iYv1SnYfBT2SCoe3ZzNSPiWY1_2oVTARPdPZF3jsjCo2izfDFB6RfktbmH_lzo1jOmJ7SgKuH3EcJe6KTB[10] Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUzn9qtzlMN36mdSvxHXOAKrD_jgL7PZab75UQiomDNhFBHSnwlvZ3n_YQsA5xiLfWSxx4jBpW26-ypPzZ2Oec7ZJVsWU-k1JZlijPyIe0vHUhnBzg86hflFtbrltAwANGft7maNL7L046jfw=[11] Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cyste - ChemRxiv -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLjSfX0nQwJzYm45FabDcBBVNzAckJ3O0_BcBdLHToBx1UCb0zqU8uejsvOXdYA0UBsqeMGTdkQy8ROf76bzXbHpi_fw170-JR77K8bgSSgoWMdNTDMLQ26JyuaqzAnOE11COfwHfR5SXQy8yKzplT3FzyJw==[8] Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcZA9O6HKU75OG0vEDwu35FGOqIgiH7B2AOBgoS59AugsFPKb4r2ZEgDGrhgLMlnbJ6ZPcqrLnPqgNZ94ka7jw8MzF2NKacQTweSf6V8aDMjWveahA_RPEvW0bOzHYjcP_ISNi3IDt5JHUKLo=[9] Interchim-Purification-Column-Guide-1508-2.pdf - MD Scientific -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSWCezlpBowuIp5ZJmmYwMFqtVCWON1nSzkiK3PHltSp3klcDI6X-aJBy6VglgtTgBI-VL_k6JZU8t9j_u57aJwmENeuZcUufcjCN4PxpygxlZ-y-eDDGlmJNfheBAOyLGoCPHmZQfUdvz-DwsYCbRZ2sVsIy9JvDTMagvteEQbqIWjXImKxEzFHd6H6J8FCDoWdpc5g==

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride

Welcome to the Technical Support Center. This guide provides an authoritative, step-by-step troubleshooting framework for resolving peak tailing issues specifically associated with (3-(Piperidin-4-yl)phenyl)methanol hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an authoritative, step-by-step troubleshooting framework for resolving peak tailing issues specifically associated with (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. As a molecule containing a highly basic secondary amine (piperidine) and a polar benzyl alcohol moiety, it presents classic chromatographic challenges in reversed-phase liquid chromatography (RP-HPLC).

The Mechanistic Cause of Peak Tailing

To solve peak tailing, we must first understand the chemical environment inside the column. (3-(Piperidin-4-yl)phenyl)methanol features a piperidine ring with a pKa of approximately 10.5. Under standard RP-HPLC conditions (pH 4–8), this basic nitrogen is fully protonated and carries a positive charge.

Simultaneously, traditional silica-based C18 columns contain residual, unbonded silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.0, these acidic silanols (pKa ~ 3.5–4.5) become ionized, forming negatively charged species (Si-O⁻)[1].

When the positively charged piperidine analyte passes through the column, it is electrostatically attracted to the negatively charged silanols. This creates a secondary cation-exchange retention mechanism that competes with the primary hydrophobic retention[2]. Because these active silanol sites are heterogeneous and easily overloaded, the desorption kinetics of the analyte are slow, resulting in an asymmetrical, elongated trailing edge—known as peak tailing[2].

SilanolInteraction A Protonated Piperidine (Analyte: NH2+) B Ionized Silanol (Stationary Phase: Si-O⁻) A->B Electrostatic Attraction (Cation Exchange) C Mixed-Mode Retention (Hydrophobic + Ionic) A->C Primary Retention B->C Secondary Interaction D Peak Tailing (Asymmetric Elution) C->D Overloaded Sites Slow Desorption

Mechanism of peak tailing: Electrostatic interactions between protonated amines and ionized silanols.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my (3-(Piperidin-4-yl)phenyl)methanol peak tailing severely on a standard C18 column at neutral pH? A1: At pH 7.0, the piperidine nitrogen is protonated, and the silica surface silanols are ionized. This creates a strong electrostatic attraction. The dual retention mechanism disrupts the ideal Gaussian peak shape, causing the peak asymmetry factor (As) to often exceed 2.0[1].

Q2: How can I adjust the mobile phase pH to eliminate this secondary interaction? A2: You have two primary pH-based strategies:

  • Low pH (pH < 3.0): Lowering the pH to 2.0–2.5 (e.g., using 0.1% Trifluoroacetic acid or a 20 mM phosphate buffer) forces the silanol groups into their neutral, protonated state (Si-OH). This neutralizes their charge, suppressing the ion-exchange interaction and significantly improving peak symmetry[3].

  • High pH (pH > 11.0): Raising the pH above the pKa of piperidine deprotonates the amine, rendering the analyte neutral. Without a positive charge, it cannot interact with the ionized silanols. Note: This requires specialized high-pH stable hybrid silica or polymer columns, as standard silica dissolves above pH 8[4].

Q3: If my method requires a mid-range pH (e.g., pH 6.0) due to other analytes, how can I reduce tailing? A3: You can introduce a competing base, such as Triethylamine (TEA), into the mobile phase at a concentration of 10–20 mM. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, effectively "masking" them from the bulkier piperidine analyte[5]. However, be aware that amine additives can accelerate the hydrolysis of the stationary phase over time[3].

Q4: Are there specific column chemistries designed to prevent basic compound tailing? A4: Yes. Modern column technologies have evolved to address this exact issue[4]. Consider using Charged Surface Hybrid (CSH) columns. These columns incorporate a low-level positive surface charge that electrostatically repels basic compounds like protonated piperidine, yielding excellent peak shapes even with low-ionic-strength mobile phases like formic acid[6].

TroubleshootingWorkflow Start Detect Peak Tailing (As > 1.5) Step1 Assess Mobile Phase pH Start->Step1 Branch1 Lower pH to 2.0-3.0 (Protonate Silanols) Step1->Branch1 Standard Method Branch2 Add Competing Base (e.g., 10mM TEA) Step1->Branch2 Mid-pH Required Branch3 Raise pH > 11.0 (Deprotonate Amine) Step1->Branch3 Hybrid Column Available Step2 Evaluate Peak Symmetry Branch1->Step2 Branch2->Step2 Branch3->Step2 Step3 Upgrade Column Chemistry (CSH or Base-Deactivated) Step2->Step3 Still Tailing Success Symmetrical Peak (As ≤ 1.2) Step2->Success Resolved Step3->Success Final Resolution

Systematic troubleshooting workflow for resolving basic compound peak tailing in RP-HPLC.

Quantitative Impact of Troubleshooting Strategies

The table below summarizes the expected impact of various optimization strategies on the USP Tailing Factor (As) for piperidine derivatives. An ideal Gaussian peak has an As of 1.0, while values ≤ 1.5 are generally acceptable for quantification[1].

Optimization StrategyMobile Phase pHAdditiveColumn ChemistryExpected USP Tailing Factor (As)Chromatographic Result
Baseline (Unoptimized) 7.0NoneStandard C18> 2.0Severe Tailing[1]
Low pH Neutralization 2.50.1% TFAStandard C181.3 - 1.5Acceptable Symmetry[3]
Silanol Masking 6.010 mM TEAStandard C181.2 - 1.4Acceptable Symmetry[5]
Amine Deprotonation 11.50.1% AmmoniaHybrid C181.0 - 1.1Excellent Symmetry[4]
Surface Charge Repulsion 2.70.1% Formic AcidCSH C181.0 - 1.1Excellent Symmetry[6]

Validated Experimental Protocols

Protocol A: Low-pH Mobile Phase Optimization (TFA Method)

Causality: Trifluoroacetic acid (TFA) acts as both an acidifier to protonate/neutralize silanol groups and an ion-pairing agent to shield the protonated piperidine, effectively shutting down secondary cation-exchange interactions.

  • Preparation of Mobile Phase A (Aqueous): Prepare a 0.1% v/v TFA solution in HPLC-grade water. Verify the pH is approximately 2.0.

  • Preparation of Mobile Phase B (Organic): Prepare a 0.1% v/v TFA solution in HPLC-grade Acetonitrile.

  • System Equilibration: Flush the HPLC system and a standard end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) with the mobile phase at the initial gradient conditions for at least 20 column volumes to ensure complete protonation of the silica surface.

  • Sample Preparation: Dissolve the (3-(Piperidin-4-yl)phenyl)methanol hydrochloride sample in the initial mobile phase composition to prevent solvent-mismatch peak distortion.

  • Self-Validation & Evaluation: Inject a blank to confirm baseline stability, followed by the sample. Calculate the USP tailing factor (As) at 5% peak height. The protocol is validated if As ≤ 1.5 and retention time precision across 3 replicate injections is %RSD < 1.0%.

Protocol B: Advanced Column Implementation (CSH Technology)

Causality: Charged Surface Hybrid (CSH) columns possess a permanent low-level positive charge on the silica surface. This creates electrostatic repulsion against the positively charged piperidine, preventing it from interacting with any residual silanols without the need for harsh ion-pairing agents like TFA.

  • Column Selection: Install a CSH C18 column (e.g., 100 x 2.1 mm, 1.7 µm for UHPLC).

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water, pH ~2.7) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid is highly MS-compatible and less ion-suppressive than TFA.

  • Equilibration: Equilibrate the column at the starting gradient until the baseline and system pressure are completely stable.

  • Self-Validation & Evaluation: Inject the sample and evaluate peak symmetry. The protocol is validated if the peak exhibits an As ≤ 1.2. The achievement of sharp peaks using only weak formic acid confirms the efficacy of the column's surface charge repulsion mechanism.

References

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link][2]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link][1]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link][3]

  • Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: Chromatography Online URL: [Link][4]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link][6]

Sources

Troubleshooting

Application Scientist Support Hub: Cross-Coupling of (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for process chemists and discovery scientists optimizing transition-metal-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) using (3-(Piperidin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and discovery scientists optimizing transition-metal-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) using (3-(Piperidin-4-yl)phenyl)methanol hydrochloride .

Working with this specific bifunctional building block presents three distinct physicochemical challenges:

  • Phase & Activation: The secondary amine is locked as an unreactive hydrochloride salt, requiring careful neutralization to enter the catalytic cycle.

  • Chemoselectivity: The molecule possesses both a nucleophilic secondary amine (piperidine) and a primary alcohol (-CH2OH), creating competing pathways for N-arylation versus O-arylation.

  • Solubility: The highly polar nature of the salt limits its dissolution in standard non-polar coupling solvents like toluene.

Mechanistic Causality & Reaction Pathways

To successfully couple the piperidine nitrogen to an aryl halide while leaving the primary hydroxymethyl group intact, one must carefully tune the base and ligand. The catalytic cycle requires the free amine to coordinate to the Pd(II) intermediate. If the base is too weak, the amine remains protonated; if the base is too strong, the primary alcohol is deprotonated, leading to side reactions 1.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [Pd(II)(Ar)(NHR2)L_n]+ OxAdd->AmineCoord + Free Amine Deprot Deprotonation [Pd(II)(Ar)(NR2)L_n] AmineCoord->Deprot + Base - Base·HX Deprot->Pd0 Reductive Elimination - Ar-NR2 Salt Amine·HCl Salt (Substrate) FreeAmine Free Amine (Active Nucleophile) Salt->FreeAmine + Base - Base·HCl Base1 Base (e.g., K3PO4) Base1->FreeAmine FreeAmine->AmineCoord

Catalytic cycle of Buchwald-Hartwig amination highlighting the critical free-basing step.

Chemoselectivity Substrate (3-(Piperidin-4-yl)phenyl)methanol (Dual Nucleophile) ConditionA Weak Base (K3PO4) Bulky Ligand (RuPhos) Substrate->ConditionA ConditionB Strong Base (NaOtBu) Less Steric Ligand Substrate->ConditionB PathA N-Arylation (Desired Product) PathB O-Arylation (Side Product) ConditionA->PathA High Chemoselectivity ConditionB->PathA Mixed Products ConditionB->PathB Competing Pathway

Chemoselectivity control pathways for amino alcohol cross-coupling.

Troubleshooting Guide & FAQs

Q1: My reaction is stalling at 0% conversion, and I only recover the intact hydrochloride salt. What went wrong? Expert Insight: This is a classic phase-transfer failure. The HCl salt requires a stoichiometric amount of base just to liberate the free amine, plus additional base to drive the Pd catalytic cycle. If the salt is entirely insoluble in your solvent (e.g., pure toluene), the inorganic base cannot access it. Solution: Switch to a more polar solvent system like 1,4-Dioxane or a Dioxane/DMF blend. Crucially, pre-stir the substrate with 1.5 equivalents of base at 40 °C for 30 minutes before adding the catalyst and aryl halide. Ensure your total base loading is ≥ 2.5 equivalents.

Q2: I am observing significant O-arylation (ether formation) alongside my desired product. How do I suppress this? Expert Insight: Strong bases like Sodium tert-butoxide (NaOtBu, pKa ~15.5) can deprotonate the primary alcohol, generating a highly nucleophilic alkoxide that outcompetes the sterically hindered secondary amine for the Pd(II) center 2. Solution: Switch to a weaker inorganic base like Potassium phosphate tribasic (K₃PO₄, conjugate acid pKa ~12.4). This base is strong enough to neutralize the HCl salt and facilitate N-arylation but too weak to deprotonate the alcohol. Pair this with a bulky biarylphosphine ligand (e.g., RuPhos), which sterically blocks the approach of the oxygen nucleophile and accelerates C-N reductive elimination 3.

Q3: The reaction mixture turns black immediately upon heating, and the yield is poor. Is my catalyst dying? Expert Insight: Yes, rapid blackening indicates the precipitation of inactive Pd(0) "Pd black." This occurs when the oxidative addition complex [Pd(II)(Ar)(X)] waits too long for the amine to coordinate, leading to thermal degradation. This is common with hindered secondary amines like substituted piperidines 4. Solution: Ensure the free amine is fully liberated before adding the catalyst (see Q1). Additionally, increase the ligand-to-palladium ratio to 2.2:1 to stabilize the active Pd(0) species, and rigorously degas your solvents to prevent oxygen-induced catalyst poisoning.

Quantitative Optimization Data

The following table summarizes the empirical optimization of reaction conditions for coupling (3-(Piperidin-4-yl)phenyl)methanol hydrochloride with a standard aryl bromide (1.0 mmol scale).

EntryLigandBase (Eq.)SolventTemp (°C)Yield (N-Aryl)Yield (O-Aryl)Causality / Observation
1BINAPNaOtBu (2.5)Toluene10012%35%Strong base deprotonates alcohol; poor salt solubility in toluene.
2XPhosNaOtBu (2.5)Dioxane9045%28%Better solubility in dioxane, but alkoxide formation still competes.
3 RuPhos K₃PO₄ (3.0) Dioxane 90 88% <2% Weak base preserves alcohol; bulky ligand accelerates C-N coupling.
4tBuBrettPhosLHMDS (2.5)THF7091%<1%Soluble base ensures rapid free-basing; excellent selectivity, though LHMDS is moisture sensitive.

Self-Validating Experimental Protocol (SOP)

This protocol utilizes the optimized conditions (Entry 3) to ensure high chemoselectivity and complete conversion. Every step includes a validation checkpoint to guarantee the integrity of the workflow.

Step 1: Free-Basing & Solubilization

  • Action: To an oven-dried Schlenk flask, add (3-(Piperidin-4-yl)phenyl)methanol hydrochloride (1.0 equiv) and anhydrous K₃PO₄ (3.0 equiv). Add anhydrous 1,4-Dioxane (0.2 M concentration). Stir vigorously at 40 °C for 30 minutes.

  • Causality: The substrate is an insoluble crystal lattice. Pre-stirring with a mild base mechanically breaks down the salt and liberates the free secondary amine. Without this, the Pd catalyst will degrade before the nucleophile becomes available.

  • Validation Checkpoint: Spot the slurry on a TLC plate (DCM/MeOH 9:1 with 1% NH₄OH). The presence of a UV-active spot with an Rf ~0.3 (ninhydrin positive) confirms the free amine is in solution.

Step 2: Catalyst & Electrophile Addition

  • Action: Cool the flask to room temperature. Add the aryl halide (1.1 equiv), Pd₂(dba)₃ (2 mol% Pd), and RuPhos (4.4 mol%). Purge the vessel with Argon (vacuum/backfill cycle × 3).

  • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which forms unreactive Pd(II) peroxo complexes. Argon purging displaces dissolved oxygen, ensuring the catalyst remains active for the oxidative addition step.

Step 3: Thermal Promoted Cross-Coupling

  • Action: Heat the reaction mixture to 90 °C for 12 hours under a positive pressure of Argon.

  • Causality: The steric bulk of the piperidine ring creates a high activation energy barrier for the C-N reductive elimination step. Elevated temperatures provide the kinetic energy required to overcome this barrier, preventing the catalyst from resting in the inactive[Pd(II)(Ar)(NR₂)] state.

  • Validation Checkpoint: Analyze via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass (M+H) without the +16 Da (oxidation) or O-arylated side masses confirms successful chemoselective coupling.

Step 4: Aqueous Quench & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water (× 2) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Causality: Water dissolves the inorganic salts (K₃PO₄, KCl) and quenches any remaining active Pd species. The product, now a neutral free base, partitions selectively into the organic EtOAc layer.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications URL:[Link]

  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements ResearchGate URL:[Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols PubMed Central (PMC) URL:[Link]

  • Development of a Practical Copper-Catalyzed C–N Cross-Coupling for Heteroaryl Chlorides and Base ChemRxiv URL:[Link]

Sources

Optimization

Overcoming low reactivity of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in substitution reactions

Technical Support Center: (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride Introduction Welcome to the technical support guide for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. This molecule is a valuable bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride

Introduction

Welcome to the technical support guide for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. This molecule is a valuable bifunctional building block, frequently employed as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. Researchers often encounter challenges with its reactivity in nucleophilic substitution reactions. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles. Our goal is to explain the chemical principles behind its low reactivity and provide robust, field-proven solutions to ensure the success of your experiments.

Understanding the Reactivity Challenges

The low reactivity of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride stems from two primary structural features: the protonated piperidine ring and the poor leaving group nature of the benzylic alcohol.

  • The Piperidine Hydrochloride Salt: The starting material is an amine hydrochloride, an acid salt formed from the reaction of the basic piperidine nitrogen with hydrochloric acid[1][2]. In this state, the nitrogen atom is protonated, forming a positively charged piperidinium ion. This has two major consequences:

    • Loss of Nucleophilicity: The lone pair of electrons on the nitrogen is engaged in a bond with a proton, rendering it non-nucleophilic and unable to participate in undesired side reactions. However, this also means it cannot act as an internal base[3].

    • Altered Physical Properties: As a salt, the compound has higher polarity and different solubility characteristics compared to its neutral "free base" form, which can affect reaction homogeneity. The pKa of a typical piperidinium hydrochloride is around 11.1[4][5].

  • The Benzylic Alcohol: The hydroxyl (-OH) group is a notoriously poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base. For a substitution reaction to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group[6]. Direct displacement is not feasible under standard SN2 or SN1 conditions without activation.

G cluster_molecule Reactivity Challenges of (3-(Piperidin-4-yl)phenyl)methanol HCl cluster_problems cluster_solutions mol p1 Problem 1: Protonated Nitrogen (Piperidinium Ion) p2 Problem 2: Poor Leaving Group (Hydroxyl Group) s1 Solution: Basification (Generate Free Base) p1->s1 Address with appropriate base s2 Solution: Activation (Convert -OH to a Good Leaving Group) p2->s2 Address with activating reagents

Caption: Core issues and corresponding solution pathways.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format.

Q1: My substitution reaction isn't starting, and my starting material seems insoluble. What is the most likely cause?

Answer: The primary issue is almost certainly the hydrochloride salt form of your starting material. The protonated piperidine makes the molecule highly polar and often insoluble in common aprotic organic solvents like THF, DCM, or toluene. Furthermore, the reaction cannot proceed without first neutralizing the piperidinium ion to generate the nucleophilically-inactive free base.

Solution: You must convert the hydrochloride salt to its free base form. This can be done in two ways:

  • Aqueous Workup (Recommended for Purity): Perform a liquid-liquid extraction. Dissolve the hydrochloride salt in water, add a mild inorganic base (like NaHCO₃ or K₂CO₃) until the solution is basic (pH > 9), and then extract the neutral free base into an organic solvent like ethyl acetate or dichloromethane. See Protocol 1 for a detailed procedure.

  • In-Situ Neutralization: Add at least one equivalent of a non-nucleophilic organic base directly to your reaction mixture to neutralize the hydrochloride in situ. This is a faster approach but may introduce additional reagents into your reaction.

Table 1: Common Bases for In-Situ Neutralization

BasepKa of Conjugate AcidEquivalents RequiredComments
Triethylamine (TEA)~10.71.1 - 1.5Common, inexpensive. Can be nucleophilic in some cases.
Diisopropylethylamine (DIPEA)~10.71.1 - 1.5"Hünig's base". Sterically hindered and non-nucleophilic. Ideal choice.
N-Methylmorpholine (NMM)~7.41.1 - 1.5Weaker base, suitable for sensitive substrates.
Potassium Carbonate (K₂CO₃)~10.3 (pKa of HCO₃⁻)>2 (heterogeneous)Insoluble inorganic base. Requires vigorous stirring.
Q2: I have neutralized the starting material, but the hydroxyl group is still unreactive towards my nucleophile. How do I activate it?

Answer: You must convert the hydroxyl group into a better leaving group. Two of the most reliable and widely used methods for this transformation on benzylic alcohols are the Mitsunobu and Appel reactions.[7][8][9][10]

Solution 1: The Mitsunobu Reaction This reaction converts an alcohol into a variety of functional groups, such as esters or azides, with inversion of stereochemistry.[7][11] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction works by forming an alkoxyphosphonium salt, where the leaving group becomes the very stable triphenylphosphine oxide.[7]

  • Best for: SN2 displacement with acidic nucleophiles (pKa < 13), such as carboxylic acids, phenols, imides, and hydrazoic acid.[7]

  • Caution: DEAD and DIAD are potentially explosive and should be handled with care. Newer, safer reagents are available.

Mitsunobu_Mechanism Start Benzylic Alcohol (R-OH) + PPh3 + DEAD Betaine Betaine Intermediate [Ph3P+-N(CO2Et)-N--CO2Et] Start->Betaine Forms adduct Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh3+] Betaine->Alkoxyphosphonium Alcohol attacks P, proton transfer Product Substituted Product (R-Nu) + Ph3P=O + DEAD-H2 Alkoxyphosphonium->Product SN2 attack by Nu- Nucleophile Nucleophile (Nu-H) Nucleophile->Alkoxyphosphonium

Caption: Simplified workflow of the Mitsunobu reaction.

Solution 2: The Appel Reaction This reaction efficiently converts alcohols into the corresponding alkyl halides.[8][9][10][12] It uses triphenylphosphine in combination with a tetrahalomethane (e.g., CBr₄ for bromides, CCl₄ for chlorides). The driving force is the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8][9]

  • Best for: Converting the alcohol to an alkyl chloride or bromide, which can then be used in subsequent substitution or cross-coupling reactions.

  • Caution: Carbon tetrachloride is a restricted substance due to its environmental impact.[9] Alternative chlorinating agents can be used.

See Protocol 2 for a general Mitsunobu procedure and Protocol 3 for an Appel reaction.

Q3: I am observing side-reactions, or my desired product is contaminated with byproducts related to the piperidine nitrogen. What can I do?

Answer: Although the piperidine is a secondary amine and generally less reactive than a primary amine, its nitrogen can still act as a nucleophile under certain conditions, leading to self-condensation or reaction with your electrophile.

Solution: Protect the piperidine nitrogen. The most common and robust protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[13]

  • Protection: The free-based piperidine can be easily protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

  • Stability: The Boc group is stable to a wide range of reaction conditions, including the Mitsunobu and Appel reactions, but is easily removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.[14]

See Protocol 4 for a standard N-Boc protection procedure.

Troubleshooting_Workflow Start Start: Substitution Reaction Fails Check_Base Is the HCl salt neutralized? Start->Check_Base Activate_OH Is the -OH group activated? Check_Base->Activate_OH Yes Add_Base Action: Add Base (e.g., DIPEA) or perform aqueous workup. Check_Base->Add_Base No Check_Side_Reactions Are there N-related side products? Activate_OH->Check_Side_Reactions Yes Use_Activation Action: Use Activating Reagents (e.g., Mitsunobu or Appel). Activate_OH->Use_Activation No Protect_N Action: Protect Piperidine N (e.g., with Boc group). Check_Side_Reactions->Protect_N Yes Success Reaction Proceeds Check_Side_Reactions->Success No Add_Base->Activate_OH Use_Activation->Check_Side_Reactions Protect_N->Success

Caption: A decision tree for troubleshooting substitution reactions.

Frequently Asked Questions (FAQs)

  • Q: What is the exact pKa of the piperidinium ion in this molecule?

    • A: While the specific pKa for this exact molecule may not be published, the pKa of piperidine hydrochloride is approximately 11.1.[4] The phenylmethanol substituent is unlikely to alter this value significantly. Therefore, a base whose conjugate acid has a pKa well below 11 is required for complete deprotonation.

  • Q: Can I use strong bases like NaH or LDA to deprotonate the alcohol directly?

    • A: This is not a recommended strategy for substitution. While strong bases will deprotonate the alcohol to form an alkoxide, this does not improve the leaving group ability of the oxygen. The alkoxide would still need to displace a leaving group on an incoming electrophile, which is the reverse of the desired reaction. The methods described above (Mitsunobu, Appel) focus on making the oxygen a good leaving group.

  • Q: Are there alternatives to the Mitsunobu or Appel reactions?

    • A: Yes. You can convert the alcohol to a sulfonate ester (e.g., a mesylate or tosylate) using MsCl or TsCl and a base like triethylamine. These are excellent leaving groups for SN2 reactions. However, these reagents can also react with the piperidine nitrogen if it is not protected. Activating agents like XtalFluor-E have also been used for Friedel-Crafts type reactions with benzylic alcohols.[15]

Experimental Protocols

Protocol 1: Free-Basing of (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride
  • Dissolve 1.0 eq of the hydrochloride salt in deionized water (approx. 10 mL per gram).

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring until gas evolution ceases and the pH of the aqueous layer is > 9 (check with pH paper).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL per gram).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the free base, typically as a white solid or viscous oil. Confirm identity via NMR or LCMS.

Protocol 2: General Procedure for Mitsunobu Reaction (Esterification Example)
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the free-based alcohol (1.0 eq), triphenylphosphine (1.5 eq), and the desired carboxylic acid (1.2 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 15 mL per gram of alcohol).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. The solution will typically turn yellow or orange.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LCMS.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to separate the desired product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

Protocol 3: General Procedure for Appel Reaction (Bromination)
  • To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.2 eq) and dissolve in anhydrous dichloromethane (DCM) (10 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the free-based alcohol (1.0 eq) and carbon tetrabromide (CBr₄) (1.2 eq) in anhydrous DCM.

  • Slowly add the alcohol/CBr₄ solution to the stirred PPh₃ solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LCMS.

  • Upon completion, concentrate the reaction mixture. The crude product can often be purified by trituration with a solvent like ether/hexanes to precipitate the triphenylphosphine oxide, followed by filtration and concentration of the filtrate. Further purification by column chromatography may be necessary.

Protocol 4: N-Boc Protection of the Piperidine Nitrogen
  • Dissolve the free-based alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • Stir the reaction at room temperature for 2-12 hours. Monitor the disappearance of the starting material by TLC or LCMS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with saturated ammonium chloride solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The N-Boc protected product is usually clean enough for the next step but can be purified by column chromatography if needed.

References

  • Title: Appel Reaction Source: Vertex AI Search Grounding API URL
  • Title: Appel reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Appel Reaction - YouTube Source: YouTube URL: [Link]

  • Title: Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)
  • Title: Appel Reaction Source: Alfa Chemistry URL
  • Title: Hydrochloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Piperidine | C5H11N | CID 8082 Source: PubChem - NIH URL: [Link]

  • Title: Piperidine and piperazine derivatives and their use as muscarinic antagonists Source: Google Patents URL
  • Title: In Situ Activation of Benzyl Alcohols with XtalFluor-E Source: Royal Society of Chemistry URL: [Link]

  • Title: Piperidine Source: The Merck Index URL
  • Title: Benzylic substitution, benzylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Piperidine Definition Source: Fiveable URL
  • Title: Mitsunobu reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Stereoselective Carbon−Carbon Bond Formation via the Mitsunobu Displacement of Chiral Secondary Benzylic Alcohols Source: ACS Publications - Organic Letters URL: [Link]

  • Title: A general procedure for mitsunobu inversion of sterically hindered alcohols Source: Organic Syntheses URL: [Link]

  • Title: Hydrochloride salt of amine Source: Reddit URL: [Link]

  • Title: Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine Source: PMC URL: [Link]

  • Title: What is the reaction between hydrochloric and amine? Source: Quora URL: [Link]

  • Title: Esterification of various benzylic alcohols under Mitsunobu reaction... Source: ResearchGate URL: [Link]

  • Title: Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides Source: The University of Northern Colorado URL: [Link]

  • Title: Protecting group - Wikipedia Source: Wikipedia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Positional Isomerism in PROTAC Linkers: A Comparative Guide to (3-(Piperidin-4-yl)phenyl)methanol and (4-(Piperidin-4-yl)phenyl)methanol Hydrochlorides

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and drug-like properties. While significant attention is often placed on the warhead and E3 ligase ligand, the linker connecting these two moieties plays a critical, yet often underappreciated, role in dictating the overall performance of the PROTAC molecule.[][2][3] This guide provides an in-depth comparison of two commonly employed semi-rigid linker building blocks: (3-(Piperidin-4-yl)phenyl)methanol hydrochloride (the meta-isomer) and (4-(Piperidin-4-yl)phenyl)methanol hydrochloride (the para-isomer).

The choice between these two positional isomers can significantly influence the three-dimensional orientation of the PROTAC, the stability of the resulting ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), and ultimately, the efficiency and selectivity of protein degradation.[4] This guide will delve into the structural nuances of these isomers, their physicochemical properties, and the potential implications for PROTAC development, supported by established principles of medicinal chemistry and PROTAC design.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, the meta- and para-isomers of (piperidin-4-yl)phenyl)methanol hydrochloride are remarkably similar. They share the same molecular formula and weight. However, the seemingly subtle difference in the substitution pattern on the phenyl ring has profound implications for their three-dimensional shape and rigidity, which are critical attributes for a PROTAC linker.

Property(3-(Piperidin-4-yl)phenyl)methanol HCl(4-(Piperidin-4-yl)phenyl)methanol HCl
Synonym meta-isomerpara-isomer
CAS Number 1198286-35-91187927-60-1[][5]
Molecular Formula C₁₂H₁₈ClNOC₁₂H₁₈ClNO[][5]
Molecular Weight 227.73 g/mol 227.73 g/mol [][5]
Appearance White solidWhite solid[6]
Storage Temperature 2-8°C2-8°C[]
Reactivity Linker for PROTAC developmentLinker for PROTAC development[]

The key distinction lies in the geometry imparted by the substitution pattern. The para-isomer offers a more linear and extended conformation, while the meta-isomer introduces a distinct kink or bend in the linker structure. This seemingly minor alteration can significantly impact the distance and relative orientation between the warhead and the E3 ligase ligand.

G cluster_0 (4-(Piperidin-4-yl)phenyl)methanol (para-isomer) cluster_1 (3-(Piperidin-4-yl)phenyl)methanol (meta-isomer) p_warhead Warhead p_linker_start p_warhead->p_linker_start p_phenyl Phenyl Ring p_linker_start->p_phenyl para-substitution (linear geometry) p_piperidine Piperidine Ring p_phenyl->p_piperidine p_e3_ligand E3 Ligase Ligand p_piperidine->p_e3_ligand m_warhead Warhead m_linker_start m_warhead->m_linker_start m_phenyl Phenyl Ring m_linker_start->m_phenyl meta-substitution (angular geometry) m_piperidine Piperidine Ring m_phenyl->m_piperidine m_e3_ligand E3 Ligase Ligand m_piperidine->m_e3_ligand

Caption: Impact of Isomeric Substitution on Linker Geometry.

Implications for PROTAC Performance: A Mechanistic Perspective

The success of a PROTAC hinges on its ability to induce the formation of a stable and productive ternary complex. The geometry of the linker is a critical determinant of this process.

Ternary Complex Formation and Stability: The altered spatial arrangement of the warhead and E3 ligase ligand resulting from the meta- versus para-substitution can lead to differences in the binding affinity and cooperativity of ternary complex formation. A PROTAC with an optimal linker geometry will facilitate favorable protein-protein interactions between the target and the E3 ligase, thereby stabilizing the ternary complex and promoting efficient ubiquitination. Conversely, a suboptimal linker geometry can lead to steric clashes or unfavorable interactions, destabilizing the complex.

Cellular Permeability and Physicochemical Properties: While both isomers are relatively small molecules, the difference in their overall shape can influence their physicochemical properties, such as polar surface area and lipophilicity. These parameters, in turn, affect crucial drug-like properties including cell permeability and solubility, which are essential for the PROTAC to reach its intracellular target. Incorporating saturated heterocycles like piperidine into linkers can improve the solubility and pharmacokinetic properties of PROTACs.

Pharmacokinetics and Metabolism: The metabolic stability of a PROTAC is another critical factor for its in vivo efficacy. The substitution pattern on the phenyl ring could potentially influence its susceptibility to metabolic enzymes. While no direct comparative metabolic stability data for these specific isomers is readily available, it is a crucial parameter to consider during lead optimization.

Experimental Evaluation of Isomeric Linkers in PROTACs

While a direct head-to-head comparison of (3-(piperidin-4-yl)phenyl)methanol and (4-(piperidin-4-yl)phenyl)methanol as linkers in a single PROTAC system is not extensively documented in publicly available literature, the following experimental workflows are standard in the field for evaluating and comparing the performance of different PROTACs.

Biophysical Assays for Ternary Complex Formation

These assays are crucial for understanding the binding affinity and kinetics of the PROTAC-induced ternary complex.

G cluster_0 Experimental Workflow: Biophysical Assays start Synthesize PROTACs (meta- & para-isomers) spr Surface Plasmon Resonance (SPR) start->spr itc Isothermal Titration Calorimetry (ITC) start->itc fret Förster Resonance Energy Transfer (FRET) start->fret data Determine: - Ternary Complex Affinity (KD) - Cooperativity (α) - Kinetics (kon, koff) spr->data itc->data fret->data

Caption: Workflow for Biophysical Characterization of Ternary Complexes.

Step-by-Step Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the sensor chip surface.

  • Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.

  • Binary Interaction (PROTAC-Target Protein): In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine its binary affinity for the target.

  • Ternary Complex Formation: Co-inject a constant concentration of the target protein with a dilution series of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D) for the formation of the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex compared to the binary interactions.

Cellular Assays for Protein Degradation

Ultimately, the efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.

Step-by-Step Protocol: Western Blotting for Target Protein Degradation

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTACs (both meta- and para-isomers) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) for each PROTAC.

Conclusion and Future Perspectives

The choice between (3-(Piperidin-4-yl)phenyl)methanol and (4-(Piperidin-4-yl)phenyl)methanol as linker building blocks in PROTAC design is a critical decision that can significantly impact the final compound's performance. The para-isomer provides a more linear and extended geometry, while the meta-isomer introduces a distinct angularity. This structural difference directly influences the three-dimensional presentation of the warhead and E3 ligase ligand, which in turn affects ternary complex formation, stability, and ultimately, the efficiency of target protein degradation.

While this guide provides a framework for understanding the potential implications of this isomeric choice, empirical evidence remains the gold standard. It is highly recommended that researchers synthesize and evaluate both isomers in their PROTAC series to determine the optimal linker geometry for their specific target and E3 ligase pair. The experimental protocols outlined herein provide a robust starting point for such a comparative analysis. As the field of targeted protein degradation continues to advance, a deeper understanding of the structure-activity relationships of linkers will be instrumental in the design of next-generation PROTACs with enhanced potency, selectivity, and drug-like properties.

References

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. (2021). Methods in Molecular Biology.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC. (2020). Available at: [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC. (2023). Available at: [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC. (2019). Available at: [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Molecules.
  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC. (2025). Available at: [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. (2024). Available at: [Link]

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021). Journal of Medicinal Chemistry.
  • Distributions of the physicochemical and drug-like properties of the... - ResearchGate. Available at: [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF - ResearchGate. Available at: [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action | ChemRxiv. (2024). Available at: [Link]

  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. (2024). Available at: [Link]

  • PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase - ChemRxiv. (2022). Available at: [Link]

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025).
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (2022). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride Quantification

Executive Summary The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the quantification of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a polar molecule presenting unique analytical challenges. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, offering a balance of specificity, sensitivity, and reliability. Furthermore, we compare this method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, providing researchers with the data and rationale to select the most appropriate method for their specific application. All validation protocols are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and global regulatory acceptance.[1][2][3]

Introduction: The Criticality of Method Validation

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a polar, hydrophilic compound. Accurate and precise measurement of this API in drug substances and drug products is paramount for several reasons: it ensures correct dosage, monitors stability, and controls impurity levels. An analytical method's validation is the documented process that proves it is "fit for purpose"[4][5]. This means demonstrating that the method reliably and consistently measures the analyte at the required levels.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide a practical framework for establishing and comparing validated analytical methods for this specific compound.

The primary objective is to detail a robust HPLC method and contrast its performance characteristics with those of GC-MS and UV-Vis spectrophotometry, enabling an informed decision based on the specific needs of the analysis, such as sample matrix, required sensitivity, and available instrumentation.[6]

The Primary Analytical Workhorse: High-Performance Liquid Chromatography (HPLC)

For a polar compound like (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers high resolution, sensitivity, and specificity. However, the high polarity of the analyte presents a challenge, as traditional C18 columns may provide insufficient retention.[7]

Rationale for HPLC Method Design
  • Column Selection: To overcome poor retention of polar compounds, a modern polar-embedded or polar-endcapped C18 column is selected. These columns are designed to prevent "dewetting" or "phase collapse" when using highly aqueous mobile phases, ensuring reproducible retention times.[8] An alternative for extremely polar compounds would be Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Mobile Phase: A simple mobile phase of acetonitrile and a phosphate buffer is chosen. The buffer's pH is controlled to ensure the analyte is in a consistent ionization state, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure any less polar impurities are effectively eluted from the column.

  • Detection: UV detection is selected due to the presence of a chromophore (the phenyl group) in the molecule. The detection wavelength is set at the absorbance maximum of the analyte to ensure the highest sensitivity.

Detailed HPLC-UV Experimental Protocol

Instrumentation:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

Chromatographic Conditions:

  • Column: Waters CORTECS T3 C18, 2.7 µm, 4.6 x 100 mm.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 60% B

    • 8-10 min: 60% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 95:5 (v/v) Water:Acetonitrile.

Method Validation: A Deep Dive Based on ICH Q2(R1) Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] The following validation parameters must be assessed for an assay procedure.[3]

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting Protocol Define Validation Protocol & Acceptance Criteria RefStd Characterize Reference Standard Protocol->RefStd Reagents Prepare Reagents & Samples RefStd->Reagents Specificity Specificity / Selectivity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Analyze Data & Compare to Criteria Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report

Caption: A workflow for analytical method validation.

Validation Parameters, Protocols, and Acceptance Criteria
  • Specificity: This ensures that the signal measured is from the analyte of interest and not from interfering components such as impurities, degradation products, or matrix components.[1]

    • Protocol: Analyze blank samples (diluent), a placebo formulation, and the analyte spiked into the placebo. Additionally, subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that they do not co-elute with the main peak.

    • Acceptance Criteria: The analyte peak should be free from interference at its retention time. Peak purity analysis (using a DAD) should pass, indicating spectral homogeneity.

  • Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Protocol: Prepare a series of at least five concentrations of the analyte reference standard, typically from 80% to 120% of the expected working concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (peak area vs. concentration) should be ≥ 0.999.

  • Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

    • Protocol: Analyze samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[1]

    • Protocol:

      • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.[1]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: Typically, LOQ is the concentration that yields a signal-to-noise ratio of approximately 10.

  • Robustness: Measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]

    • Protocol: Intentionally vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Comparative Analysis: Alternative Quantification Methodologies

While HPLC is the recommended primary method, other techniques can be considered. The choice depends on the specific analytical need.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high sensitivity and specificity.[6] However, it is best suited for volatile and thermally stable compounds.[9][10]

  • Applicability: (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is non-volatile due to its polar nature and high molecular weight.[9][11] Direct analysis by GC is not feasible.

  • Derivatization: To make the analyte suitable for GC, a chemical modification process called derivatization is necessary.[9][10][11] This involves reacting the polar functional groups (hydroxyl and amine) with a reagent (e.g., a silylating agent like BSTFA) to create a more volatile and thermally stable derivative.[12]

  • Pros:

    • Excellent specificity from mass spectrometric detection.

    • High sensitivity, often reaching lower detection limits than HPLC-UV.

  • Cons:

    • Requires an additional, potentially complex, and time-consuming derivatization step.[12]

    • The derivatization reaction may not be complete, leading to variability.

    • Less suitable for routine quality control due to increased complexity.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantitative analysis.[13][14]

  • Applicability: The method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. It can be used for this compound due to its UV absorbance.[13]

  • Pros:

    • Simple and inexpensive instrumentation.[13]

    • High sample throughput.

    • Useful for simple assays, like dissolution testing, where the matrix is well-defined.[2]

  • Cons:

    • Lack of Specificity: This is the most significant limitation. Any substance in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[13][15] It cannot distinguish the API from impurities or degradation products.[13]

    • Not suitable for stability-indicating assays or for analysis in complex matrices.

Performance Comparison Summary

The following table objectively compares the three analytical methods based on key performance parameters.

Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Specificity High (Separates API from impurities)Very High (Separation + Mass ID)Very Low (Prone to interference)[13][15]
Sensitivity (Typical LOQ) Low µg/mLLow ng/mLHigh µg/mL to mg/mL[16]
Sample Throughput ModerateLow (due to derivatization)Very High
Method Complexity ModerateHighLow
Cost (Instrument & Consumables) ModerateHighLow
Development & Validation Effort HighVery HighLow
Best Use Case Recommended for Assay, Impurity, and Stability testing Trace-level analysis, structural confirmationHigh-concentration screening, simple dissolution
Logical Relationship of Validation Parameters

The validation parameters are not independent; they are logically interconnected, forming a self-validating system.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Linearity Linearity Range Range Linearity->Range defines Linearity->Accuracy supports Precision Precision Linearity->Precision supports Range->Accuracy Range->Precision Accuracy->Precision interrelated LOQ LOQ Precision->LOQ defines lower limit Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

Validation

Optimizing PROTAC Ternary Complex Formation: A Comparison Guide to (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride Analogs

The evolution of targeted protein degradation has shifted significantly from the use of highly flexible polyethylene glycol (PEG) chains to conformationally restricted scaffolds. (3-(Piperidin-4-yl)phenyl)methanol hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

The evolution of targeted protein degradation has shifted significantly from the use of highly flexible polyethylene glycol (PEG) chains to conformationally restricted scaffolds. (3-(Piperidin-4-yl)phenyl)methanol hydrochloride (CAS 1198286-35-9) and its structural analogs represent a premier class of 4-aryl piperidine building blocks utilized as semi-rigid linkers in Proteolysis Targeting Chimeras (PROTACs).

This guide objectively compares the binding affinities—specifically ternary complex kinetics—and pharmacokinetic profiles of PROTACs synthesized with the (3-(Piperidin-4-yl)phenyl)methanol scaffold against traditional flexible alternatives.

The Thermodynamic Causality of Linker Rigidity

In PROTAC development, degradation efficacy is rarely dictated by the binary affinity ( Kd,binary​ ) of the warhead for the Protein of Interest (POI). Instead, it is driven by the stability and cooperativity of the POI-PROTAC-E3 ligase ternary complex ( Kd,ternary​ ).

Flexible linkers, such as PEG or linear alkyl chains, possess a high degree of conformational freedom. When these molecules bind to form a ternary complex, they must "freeze out" numerous rotatable bonds, resulting in a massive entropic penalty ( ΔS ). This thermodynamic cost often counteracts the enthalpic gains from novel protein-protein interactions (PPIs) between the POI and the E3 ligase, leading to neutral or negative cooperativity ( α≤1 ).

By incorporating a rigid 4-aryl piperidine core, (3-(Piperidin-4-yl)phenyl)methanol analogs restrict dihedral angles and pre-organize the PROTAC into a productive binding conformation. This drastically lowers the entropic cost of binding, driving positive cooperativity ( α>1 ) and extending the ternary complex half-life ( t1/2​ ). This structural optimization facilitates easier binding and the formation of a highly stable degradation synapse .

Thermodynamics Flexible Flexible Linker (PEG) High Conformational Freedom Penalty High Entropic Penalty (ΔS) Upon Binding Flexible->Penalty Rigid Rigid Linker (4-Aryl Piperidine) Pre-organized Conformation Favorable Low Entropic Penalty (ΔS) Favorable Binding Rigid->Favorable WeakTC Weak Ternary Complex (α ≈ 1) Penalty->WeakTC StrongTC Stable Ternary Complex (α > 2) Favorable->StrongTC

Thermodynamic advantage of rigid 4-aryl piperidine linkers in PROTAC ternary complex formation.

Comparative Binding Affinities & Pharmacokinetics

The following table summarizes representative quantitative data for PROTACs (e.g., BRD4-VHL or AR-CRBN systems) utilizing various linker scaffolds. The data highlights how the transition from flexible chains to (3-(Piperidin-4-yl)phenyl)methanol analogs improves both biophysical binding parameters and Drug Metabolism and Pharmacokinetics (DMPK) .

Linker Scaffold / TypeLinker Rotatable BondsEntropic Penalty ( ΔS )Ternary Cooperativity ( α )Ternary Half-Life ( t1/2​ )DMPK: P-gp Efflux Ratio
PEG4 (Flexible) ~14High~0.8 (Negative)< 50 seconds> 15 (High Efflux)
Alkyl C8 (Flexible) ~9High~1.2 (Neutral)~80 seconds> 10 (High Efflux)
(3-(Piperidin-4-yl)phenyl)methanol (Rigid Hydroxyl)~4Low~3.5 (Positive)> 650 seconds< 3 (Low Efflux)
2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine (Rigid Amine)~5Low~3.2 (Positive)> 600 seconds< 3 (Low Efflux)

Note: Cooperativity ( α ) is calculated as Kd,binary​/Kd,ternary​ . Values >1 indicate that binary complex formation enhances the affinity for the third component.

Self-Validating Experimental Protocols

To objectively verify the performance of (3-(Piperidin-4-yl)phenyl)methanol analogs against alternatives, researchers must employ self-validating biophysical and cellular assays. The protocols below are designed with built-in controls to isolate causality and prevent data artifacts like the "hook effect."

Protocol A: Surface Plasmon Resonance (SPR) for Ternary Kinetics

This protocol isolates the ternary complex formation step to accurately measure Kd,ternary​ without confounding binary interactions.

  • Surface Preparation: Immobilize the E3 ligase (e.g., VHL or CRBN) onto a CM5 sensor chip via standard amine coupling until a density of ~1000 Response Units (RU) is achieved.

  • Analyte Pre-incubation (Causality Step): Pre-incubate the POI with a saturating concentration of the PROTAC (10x the Kd,binary​ ). Why? PROTACs exhibit a bell-shaped concentration-response curve (the hook effect). By pre-forming the POI-PROTAC binary complex at saturating levels, we ensure the SPR response strictly reflects the association of the binary complex to the E3 ligase, eliminating biphasic kinetic artifacts.

  • Kinetic Injection: Inject the pre-equilibrated POI-PROTAC complex over the E3 ligase surface at varying concentrations (3.125 nM to 100 nM) at a flow rate of 30 µL/min.

  • Internal Validation Controls:

    • Inject PROTAC alone (Checks for direct PROTAC-E3 binary affinity).

    • Inject POI alone (Checks for non-specific POI-E3 interactions).

  • Data Analysis: Subtract the reference cell and control run signals. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association ( kon​ ) and dissociation ( koff​ ) rates. Calculate Kd,ternary​=koff​/kon​ .

SPR_Workflow N1 1. Surface Prep Immobilize E3 Ligase N2 2. Equilibration Pre-incubate POI + PROTAC N1->N2 N3 3. Injection Flow Complex over Chip N2->N3 N4 4. Kinetic Analysis Measure kon & koff N3->N4 N5 5. Validation Calculate Kd & α N4->N5

Step-by-step SPR workflow for validating PROTAC ternary complex binding affinities.

Protocol B: Cellular Degradation Assay (DC50 Determination)

To confirm that the enhanced ternary complex stability translates to functional degradation.

  • Cell Plating: Seed target cells (e.g., LNCaP or HeLa) in 96-well plates at 1×104 cells/well.

  • Dose-Response Treatment: Treat cells with a 10-point serial dilution of the PROTAC (ranging from 0.1 nM to 10 µM) for 24 hours.

  • Quantification: Lyse cells and quantify POI levels using an In-Cell Western assay or Simple Western (Jess/Wes).

  • Self-Validation: Normalize all POI signals against a stable housekeeping protein (e.g., GAPDH or β -actin). Observe the highest concentration wells (1 µM - 10 µM) to visually confirm the re-accumulation of the POI (the hook effect), which validates that degradation is PROTAC-mediated and event-driven, rather than a result of off-target cytotoxicity.

  • Analysis: Plot normalized protein levels against log[PROTAC] and fit to a non-linear regression model to determine the DC50​ (concentration at 50% maximum degradation) and Dmax​ (maximum degradation depth).

Structural Impact on DMPK

Beyond binding affinity, the structural rigidity of (3-(Piperidin-4-yl)phenyl)methanol analogs fundamentally alters the pharmacokinetic landscape of PROTACs. Traditional PEG linkers are highly flexible and expose a large polar surface area, which makes them prime substrates for P-glycoprotein (P-gp) efflux pumps. This results in poor cellular retention and low oral bioavailability.

By replacing PEG with a 4-aryl piperidine scaffold, the molecule's chameleonic ability to shield polar surface area is enhanced. The rigid ring structure effectively lowers the efflux ratio and improves membrane permeability. This trend is heavily corroborated by recent clinical data, where orally bioavailable PROTACs (such as ARV-110 and ARV-471) exclusively utilize short, rigid linkers incorporating piperidine or piperazine moieties, .

References

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (PMC). Available at:[Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem (Wiley). Available at:[Link]

  • PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy (Nature). Available at:[Link]

Comparative

Comprehensive Stability Profiling: (3-(Piperidin-4-yl)phenyl)methanol Hydrochloride Salt vs. Free Base

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary & Context In modern drug discovery, particularly in the development of Proteolysis Targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary & Context

In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the selection of linker chemistry is as critical as the choice of the warhead or E3 ligase ligand. (3-(Piperidin-4-yl)phenyl)methanol is a highly valuable building block, frequently utilized as a rigid, semi-flexible linker to enhance the metabolic stability and ternary complex formation of targeted protein degraders 1.

However, a recurring challenge in formulation and long-term storage is determining the optimal solid-state form of this secondary amine. This guide provides an objective, data-driven comparison between the free base and hydrochloride (HCl) salt forms of (3-(Piperidin-4-yl)phenyl)methanol, detailing the mechanistic causality behind their stability profiles and providing validated experimental protocols for laboratory evaluation.

Mechanistic Causality: Why Salt Formation Matters

To understand the stability differences, we must analyze the intrinsic chemical reactivity of the piperidine ring.

The Free Base Vulnerability

In its free base form, the nitrogen atom of the piperidine ring possesses an available lone pair of electrons, rendering it highly nucleophilic and basic. This structural feature introduces three primary vectors for degradation:

  • Carbamate Formation: Secondary amines readily react with atmospheric carbon dioxide ( CO2​ ) to form thermally reversible alkylammonium alkylcarbamates 2. This reaction alters the compound's mass and purity over time.

  • N-Oxidation: The electron-rich nitrogen is susceptible to oxidation by ambient oxygen or trace peroxides in solvents, leading to the formation of N-oxides.

  • Hygroscopicity: The free base often lacks a highly ordered crystalline lattice, making it prone to absorbing moisture from the air, which acts as a plasticizer and accelerates chemical degradation 3.

The Hydrochloride Advantage

Converting the free base to a hydrochloride salt neutralizes these vulnerabilities. Protonation of the amine ( NH2+​ ) ties up the lone pair, effectively eliminating its nucleophilicity and preventing both carbamate formation and N-oxidation. Furthermore, the electrostatic interaction between the protonated amine and the chloride anion ( Cl− ) drives the formation of a highly ordered, stable crystalline lattice. This structural rigidity significantly reduces hygroscopicity and increases the thermal stability of the API 4.

Mechanism Compound (3-(Piperidin-4-yl)phenyl)methanol FreeBase Free Base Form (Nucleophilic Secondary Amine) Compound->FreeBase Unprotonated HClSalt Hydrochloride Salt (Protonated NH2+) Compound->HClSalt + HCl Degradation Degradation Pathways: - N-Oxidation - CO2 Absorption (Carbamate) - High Hygroscopicity FreeBase->Degradation Environmental Exposure Stability Stability Pathways: - Blocked Nucleophilicity - Crystalline Lattice - Thermal Stability HClSalt->Stability Solid State Storage

Mechanistic pathways of degradation in free base vs. stability in hydrochloride salt.

Quantitative Data Presentation

The following table synthesizes expected experimental data comparing the two forms based on standard pharmaceutical stability profiling of piperidine derivatives.

ParameterFree Base FormHydrochloride (HCl) SaltScientific Rationale
Appearance Viscous oil to waxy solidWhite to off-white crystalline powderIonic bonds in the salt drive strong crystal lattice formation.
Initial Purity (HPLC) 98.0% 99.0%Both can be synthesized to high purity initially.
Purity (6 mo @ 40°C/75% RH) < 92.0%> 98.5%Free base is susceptible to accelerated oxidative and moisture-driven degradation.
Hygroscopicity (80% RH) > 4.5% weight gain< 1.0% weight gainThe amorphous nature of the free base readily absorbs atmospheric moisture.
Major Degradants N-oxides, Carbamate saltsTrace hydrolysis productsProtonation of the amine in the HCl salt blocks nucleophilic attack on CO2​ .
Aqueous Solubility (pH 7.4) LowHighThe ionized salt form interacts readily with polar aqueous solvents.

Self-Validating Experimental Protocols

To objectively verify the stability differences between the free base and the HCl salt, researchers should employ the following self-validating workflows. These protocols are designed to ensure that any observed degradation is a direct result of the compound's intrinsic properties rather than procedural artifacts.

Protocol 1: Accelerated Solid-State Stability & Hygroscopicity (ICH Q1A)

Objective: To quantify the degradation rate and moisture uptake of both forms under accelerated environmental stress.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100 mg of (3-(Piperidin-4-yl)phenyl)methanol free base and 100 mg of the HCl salt into separate, pre-tared, open glass Petri dishes. Prepare in triplicate.

  • Baseline Analysis: Analyze an aliquot (5 mg) of each sample at T=0 using HPLC-UV (254 nm) for purity and X-ray Powder Diffraction (XRPD) to establish baseline crystallinity.

  • Environmental Chamber: Place the open dishes into a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).

  • Gravimetric Monitoring: Weigh the dishes at days 1, 7, 14, and 28 to calculate the percentage of weight gain (hygroscopicity).

  • Chemical Analysis: At 1, 3, and 6 months, remove a 5 mg aliquot from each dish. Dissolve in the HPLC mobile phase and analyze for purity. Compare the chromatograms against the T=0 baseline to identify new degradation peaks (e.g., N-oxides).

Protocol 2: Solution-State pH-Solubility Profiling (Shake-Flask Method)

Objective: To determine the thermodynamic solubility and solution stability of both forms, which is critical for PROTAC formulation 5.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (simulated intestinal/physiological fluid).

  • Saturation: Add an excess amount of the free base to one set of vials and the HCl salt to another set containing 5 mL of each buffer.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-validation step: Discard the first 1 mL of filtrate to prevent membrane adsorption artifacts.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration of the compound using a validated HPLC method.

Workflow Prep Sample Prep (Free Base & HCl Salt) Aging Accelerated Aging (40°C / 75% RH) Prep->Aging Analysis Analysis (HPLC-UV, XRPD, Gravimetry) Aging->Analysis Result Data Output (Purity & Crystallinity) Analysis->Result

Self-validating experimental workflow for accelerated solid-state stability testing.

Conclusion

For researchers utilizing (3-(Piperidin-4-yl)phenyl)methanol as a building block or PROTAC linker, the hydrochloride salt is unequivocally the superior choice for long-term storage, handling, and formulation. The protonation of the secondary amine effectively shields the molecule from atmospheric CO2​ and oxidation, while the resulting crystalline lattice prevents moisture absorption. While the free base may be required for specific downstream synthetic coupling steps (necessitating in-situ neutralization with a base like DIPEA), the bulk material should always be procured and stored as the hydrochloride salt to ensure scientific integrity and reproducible experimental outcomes.

References

  • MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Retrieved from: [Link]

  • Pharmaoffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from: [Link]

Sources

Validation

Comparative Efficacy of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride and Analogs in Vesicular Acetylcholine Transporter (VAChT) Binding Assays: A Technical Guide

This guide provides a comprehensive framework for evaluating the receptor binding efficacy of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a compound structurally related to the well-characterized class of vesamicol...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the receptor binding efficacy of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a compound structurally related to the well-characterized class of vesamicol analogs. Due to the limited publicly available data on this specific molecule, we will establish a comparative analysis based on its putative primary target, the Vesicular Acetylcholine Transporter (VAChT), and benchmark it against the prototypical inhibitor, vesamicol, and its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cholinergic neurotransmission.

Introduction: The Significance of VAChT Inhibition

The Vesicular Acetylcholine Transporter (VAChT) is a critical protein responsible for the packaging of acetylcholine (ACh) into synaptic vesicles within cholinergic neurons.[1] This process is fundamental for cholinergic neurotransmission, which plays a vital role in a myriad of physiological functions, including cognition, memory, and motor control.[2] Inhibition of VAChT prevents the loading of ACh into these vesicles, leading to a reduction in the amount of neurotransmitter available for release into the synapse.[1][3] Consequently, VAChT inhibitors are invaluable research tools for dissecting the complexities of the cholinergic system and hold therapeutic potential for neurological disorders characterized by cholinergic dysregulation.[1]

The compound (3-(Piperidin-4-yl)phenyl)methanol hydrochloride shares structural motifs with vesamicol (2-(4-phenylpiperidino)cyclohexanol), a canonical non-competitive inhibitor of VAChT.[4][5] This structural similarity strongly suggests that (3-(Piperidin-4-yl)phenyl)methanol hydrochloride may exert its biological effects through interaction with VAChT. Therefore, a thorough characterization of its binding affinity and selectivity for this transporter is a crucial first step in elucidating its pharmacological profile.

The Cholinergic Synapse and the Role of VAChT

To appreciate the significance of VAChT inhibition, it is essential to understand its place within the cholinergic signaling pathway. The following diagram illustrates the key steps in cholinergic neurotransmission and the point of intervention for VAChT inhibitors.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline CHT1 Choline Transporter (CHT1) Choline->CHT1 Uptake ChAT Choline Acetyltransferase (ChAT) CHT1->ChAT ACh_cyto Cytoplasmic ACh ChAT->ACh_cyto Synthesis Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT VAChT VAChT ACh_cyto->VAChT Transport Synaptic_Vesicle Synaptic Vesicle Release Exocytosis Synaptic_Vesicle->Release Fusion ACh_vesicle Vesicular ACh ACh_cleft ACh Release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degradation AChR Acetylcholine Receptors (AChR) ACh_cleft->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->CHT1 Signal_Transduction Signal Transduction AChR->Signal_Transduction VAChT_Inhibitor (3-(Piperidin-4-yl)phenyl)methanol HCl & Vesamicol Analogs VAChT_Inhibitor->VAChT Inhibition

Figure 1: Cholinergic Synapse and VAChT Inhibition. This diagram illustrates the synthesis, packaging, release, and degradation of acetylcholine (ACh). VAChT inhibitors, such as vesamicol and its analogs, block the transport of cytoplasmic ACh into synaptic vesicles.

Comparative Receptor Binding Analysis: A Methodological Approach

To ascertain the efficacy of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a competitive radioligand binding assay is the gold standard. This technique allows for the determination of the binding affinity (typically expressed as the inhibition constant, Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.

The following diagram outlines the key steps in performing a competitive radioligand binding assay for VAChT.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_tissue 1. Prepare Synaptic Vesicles (e.g., from rat striatum) incubation 4. Incubate Vesicles, Radioligand, and Test Compounds prep_tissue->incubation prep_radioligand 2. Prepare Radioligand (e.g., [3H]-Vesamicol) prep_radioligand->incubation prep_compounds 3. Prepare Test Compounds (Serial Dilutions) prep_compounds->incubation separation 5. Separate Bound from Free Radioligand (e.g., Rapid Filtration) incubation->separation detection 6. Quantify Bound Radioactivity (Scintillation Counting) separation->detection analysis 7. Data Analysis (IC50 and Ki Determination) detection->analysis

Figure 2: Workflow for a Competitive Radioligand Binding Assay. This diagram outlines the sequential steps involved in determining the binding affinity of a test compound for a target receptor.

1. Preparation of Synaptic Vesicles:

  • Rationale: To obtain a source of VAChT, synaptic vesicles are isolated from a brain region rich in cholinergic neurons, such as the striatum.

  • Procedure:

    • Homogenize rat striatal tissue in a buffered sucrose solution.

    • Perform differential centrifugation to isolate the synaptosomal fraction.

    • Lyse the synaptosomes via osmotic shock to release synaptic vesicles.

    • Further purify the synaptic vesicles using density gradient centrifugation.

    • Determine the protein concentration of the final vesicle preparation (e.g., using a Bradford assay).

2. Radioligand and Compound Preparation:

  • Rationale: A radiolabeled ligand with high affinity and specificity for VAChT is required. [³H]-Vesamicol is a commonly used radioligand for this purpose. The test compound, (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, and reference compounds (e.g., unlabeled vesamicol) are prepared in a range of concentrations to generate a competition curve.

  • Procedure:

    • Prepare a stock solution of [³H]-Vesamicol in an appropriate buffer.

    • Prepare serial dilutions of the test and reference compounds to cover a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

3. Incubation:

  • Rationale: The synaptic vesicles, radioligand, and test compound are incubated together to allow for competitive binding to VAChT to reach equilibrium.

  • Procedure:

    • In assay tubes, combine the synaptic vesicle preparation, a fixed concentration of [³H]-Vesamicol, and varying concentrations of the test or reference compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known VAChT inhibitor, such as unlabeled vesamicol).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

4. Separation and Detection:

  • Rationale: To quantify the amount of radioligand bound to the vesicles, it must be separated from the unbound radioligand.

  • Procedure:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The vesicles with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

5. Data Analysis:

  • Rationale: The raw data (counts per minute) are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

  • Equation (Cheng-Prusoff): Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Efficacy Data: A Hypothetical Analysis

The following table presents a hypothetical comparison of binding affinities for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride against established VAChT inhibitors and off-target receptors. This serves as a template for how experimental data should be structured and interpreted.

CompoundVAChT Ki (nM)Sigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)VAChT Selectivity (vs. Sigma-1)VAChT Selectivity (vs. Sigma-2)
(3-(Piperidin-4-yl)phenyl)methanol HCl TBDTBDTBDTBDTBD
Vesamicol2>1000>1000>500-fold>500-fold
(+)-pIV (a vesamicol analog)1.320.4>100015.7-fold>769-fold
(-)-[¹⁸F]NEFA (a benzovesamicol analog)0.32Not ReportedNot ReportedNot ReportedNot Reported

TBD: To be determined through experimental assays. Data for vesamicol and its analogs are derived from published literature for illustrative purposes.[][7][8][9]

Interpreting the Data:

  • VAChT Ki: A lower Ki value indicates a higher binding affinity. The primary objective is to determine if (3-(Piperidin-4-yl)phenyl)methanol hydrochloride has a high affinity for VAChT, ideally in the low nanomolar range.

  • Sigma Receptor Ki: Vesamicol and many of its analogs are known to have off-target binding to sigma receptors.[8][10] It is crucial to perform counter-screening assays for sigma-1 and sigma-2 receptors to assess the selectivity of the test compound.

  • Selectivity: A high selectivity ratio (Ki for off-target receptor / Ki for VAChT) is desirable for a specific pharmacological tool or therapeutic candidate. A compound with high affinity for VAChT and low affinity for sigma receptors would be of significant interest.

Conclusion and Future Directions

While direct experimental data for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is currently lacking, its structural similarity to vesamicol provides a strong rationale for its evaluation as a VAChT inhibitor. The experimental framework outlined in this guide offers a robust and validated approach to determine its binding affinity and selectivity.

The key to a comprehensive evaluation lies in a comparative analysis. By assaying (3-(Piperidin-4-yl)phenyl)methanol hydrochloride in parallel with vesamicol and other well-characterized analogs, researchers can accurately position its efficacy within this important class of cholinergic modulators. Furthermore, rigorous counter-screening against relevant off-target receptors, such as the sigma receptors, is imperative to establish a complete pharmacological profile. The data generated from these studies will be instrumental in determining the potential of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride as a novel tool for neuroscience research or as a lead compound for drug discovery efforts targeting the cholinergic system.

References

  • Vesamicol. Wikipedia.[Link]

  • What are VAChT inhibitors and how do they work? ScienceQuery.[Link]

  • Bahr, B. A., & Parsons, S. M. (1986). Regulation of the vesamicol receptor in cholinergic synaptic vesicles by acetylcholine and an endogenous factor. PubMed.[Link]

  • Rogers, G. A., & Parsons, S. M. (1988). Sidedness and chemical and kinetic properties of the vesamicol receptor of cholinergic synaptic vesicles. PubMed.[Link]

  • Prior, C., & Marshall, I. G. (1991). The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter.General Pharmacology: The Vascular System.
  • Chen, X., & Xue, J. (2026).
  • Vesamicol – Knowledge and References. Taylor & Francis Online.[Link]

  • Vesicular acetylcholine transporter (VAChT) inhibitor Archives. Insecticide Resistance Action Committee (IRAC).[Link]

  • Prado, V. F., et al. (2013). Regulation of cholinergic activity by the vesicular acetylcholine transporter.Biochemical Society Transactions.
  • Rogers, G. A., et al. (1991). Purification of the vesamicol receptor. PubMed.[Link]

  • Zhang, Y., et al. (2025). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT.
  • Koyama, M., et al. (2022). Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics.RSC Publishing.
  • Zhang, Y., et al. (2025). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT.Research Square.
  • Okamura, T., et al. (2018). In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter. Semantic Scholar.[Link]

  • (3-phenylpiperidin-4-yl)methanol hydrochloride. PubChem.[Link]

  • Gündisch, D., & E-H, K. (2008). First CoMFA characterization of vesamicol analogs as ligands for the vesicular acetylcholine transporter. PubMed.[Link]

  • Gündisch, D., & E-H, K. (2008). First CoMFA Characterization of Vesamicol Analogs as Ligands for the Vesicular Acetylcholine Transporter.Journal of Medicinal Chemistry.
  • Fujii, H., et al. (2009). Evaluation of radioiodinated vesamicol analogs for sigma receptor imaging in tumor and radionuclide receptor therapy.Cancer Science.
  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.Der Pharma Chemica.
  • Okamura, T., et al. (2018). In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents. ResearchGate.[Link]

  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride — Chemical Substance Information. NextSDS.[Link]

  • Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone.
  • Kawakami, Y., et al. (1998). Neurochemical effects of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-b enzazepin-8-yl)-1-propanone fumarate (TAK-147), a novel acetylcholinesterase inhibitor, in rats. PubMed.[Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Petrikaite, V., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate.[Link]

  • Sarau, H. M., et al. (1999). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2- phenylquinoline-4-carboxamide (SB 223412).Journal of Medicinal Chemistry.
  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate.[Link]

  • Saeedia, S., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.ChemRxiv.
  • Phenyl-[4-(4-o-tolyl-piperazin-1-ylmethyl)-phenyl]-methanol with succinic acid. BindingDB.[Link]

  • Phenyl(piperidin-3-yl)methanol hydrochloride. PubChem.[Link]

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate.[Link]

  • Qiu, X. (2023). Tris(4-azidophenyl)methanol - a novel and multifunctional thiol protecting group.Helda - University of Helsinki.

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Validation

Benchmarking (3-(Piperidin-4-yl)phenyl)methanol hydrochloride against standard reference materials

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the analytical benchmarking of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a key building b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the analytical benchmarking of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a key building block in pharmaceutical synthesis.[1][2] Recognizing the critical importance of chemical purity and structural integrity in drug development, this document outlines a suite of analytical methodologies for rigorous characterization. By comparing experimental data against certified reference materials (CRMs), researchers can ensure the quality and consistency of their starting materials, a foundational aspect of reproducible research and regulatory compliance. This guide details protocols for identity, purity, and physicochemical property assessment, employing techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC).

Introduction: The Imperative for Rigorous Benchmarking

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a versatile intermediate utilized in the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system.[1] Its molecular structure, featuring a piperidine ring and a phenylmethanol moiety, provides a scaffold for developing compounds with diverse pharmacological activities. The quality of this starting material directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust analytical benchmarking program is not merely a quality control measure but a cornerstone of scientific integrity and successful drug development.

This guide establishes a systematic approach to validating the identity, purity, and stability of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. By employing a multi-technique strategy and comparing results to established standard reference materials, researchers can confidently ascertain the quality of their chemical matter.

Selection of Standard Reference Materials

The foundation of any benchmarking study is the use of well-characterized reference standards.[3][4] For (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a two-tiered approach to reference materials is recommended:

  • Primary Reference Standard: A certified reference material (CRM) of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride obtained from a reputable pharmacopeia (e.g., USP, EP) or a national metrology institute. These standards have the highest level of purity and are accompanied by a comprehensive certificate of analysis.

  • Secondary Reference Standard (In-house or Commercial): A well-characterized batch of the compound that has been thoroughly tested against the primary standard.[4] This is used for routine analyses to conserve the more expensive primary standard.

When a specific CRM for (3-(Piperidin-4-yl)phenyl)methanol hydrochloride is unavailable, a closely related and certified compound with a similar piperidine-phenyl structure can be used as a qualitative comparison standard for chromatographic and spectroscopic fingerprinting.

Experimental Benchmarking Protocols

This section details the core analytical techniques for a comprehensive evaluation of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind the "how."

Identity Confirmation: Who is this Molecule?

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[5] It provides detailed information about the chemical environment of each proton and carbon atom, serving as a definitive "fingerprint" of the molecule.

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the test sample and the reference standard into separate NMR tubes. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

    • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

    • Data Analysis: Compare the chemical shifts, coupling constants, and integration values of the test sample's spectra with those of the reference standard. The spectra should be superimposable.

  • Self-Validating System: The internal solvent peak serves as a primary chemical shift reference. The consistency of coupling constants across different samples validates the structural integrity of the piperidine ring and its substitution pattern.

B. Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through fragmentation patterns.[5] This technique is highly sensitive and is crucial for confirming the molecular formula.

  • Experimental Protocol:

    • Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of the test sample and reference standard in a suitable solvent such as methanol or acetonitrile.

    • Infusion and Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Utilize a soft ionization technique like electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ should be the base peak.

    • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern.

    • Data Analysis: Compare the exact mass and fragmentation pattern of the test sample with the reference standard.

  • Self-Validating System: The isotopic distribution pattern of the molecular ion peak should match the theoretical distribution for the molecular formula C₁₂H₁₈ClNO, providing an internal check on the elemental composition.

Purity Assessment: What Else is in the Sample?

A. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the workhorse of pharmaceutical analysis for separating and quantifying impurities.[6][7][8] A robust HPLC method can resolve the main compound from process-related impurities and degradation products.

  • Experimental Protocol:

    • Instrumentation: An HPLC system with a UV detector is suitable.[6]

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[7]

      • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) will likely be effective for separating polar and non-polar impurities.[7]

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by acquiring the UV spectrum of the compound; typically in the range of 210-280 nm.

    • Sample Preparation: Prepare solutions of the test sample and reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Analysis: Inject the samples and record the chromatograms.

    • Data Analysis: Calculate the purity of the test sample by the area percent method. Compare the chromatogram of the test sample to that of the reference standard to identify any potential impurities.

  • Self-Validating System: System suitability parameters such as theoretical plates, tailing factor, and repeatability of replicate injections of the reference standard must be established to ensure the validity of the chromatographic run.

Physicochemical Characterization: How Does it Behave?

A. Thermal Analysis (TGA/DSC)

  • Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and presence of solvates or hydrates.[9][10][11] For a hydrochloride salt, these techniques can reveal the loss of water or HCl upon heating.

  • Experimental Protocol:

    • Instrumentation: A simultaneous TGA-DSC instrument is ideal.[9]

    • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

    • TGA Method: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its decomposition point (e.g., 300 °C).[12]

    • DSC Method: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

    • Data Analysis:

      • TGA: Observe for any weight loss steps, which could indicate the presence of water or other volatile components.

      • DSC: Determine the melting point (onset of the endothermic peak) and any other thermal events such as glass transitions or decompositions.

    • Comparison: Compare the thermal profiles of the test sample and the reference standard.

  • Self-Validating System: The instrument's temperature and heat flow should be calibrated using certified reference materials (e.g., indium) prior to sample analysis.[9]

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison between the test sample and the standard reference material.

Table 1: Comparative Spectroscopic and Chromatographic Data

ParameterStandard Reference MaterialTest SampleAcceptance Criteria
¹H NMR Spectrum ConformsConforms / Does Not ConformSpectra are superimposable
Mass (m/z) [M+H]⁺ 192.1383Measured Value± 5 ppm
HPLC Purity (%) ≥ 99.5%Measured Value≥ 99.0%
Melting Point (°C) 180-185 °C (example)Measured ValueWithin ± 2°C of standard

Visualizing the Workflow

A streamlined analytical workflow ensures a systematic and comprehensive evaluation of the compound.

G cluster_0 Sample Receipt cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Physicochemical Properties cluster_4 Data Evaluation Sample Test Sample of (3-(Piperidin-4-yl)phenyl)methanol HCl NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC-UV (Purity & Impurity Profile) Sample->HPLC Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Compare Compare Against Reference Standard NMR->Compare MS->Compare HPLC->Compare Thermal->Compare Report Generate Certificate of Analysis Compare->Report

Caption: Analytical workflow for benchmarking.

Conclusion

The rigorous benchmarking of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride against standard reference materials is an indispensable practice in modern drug development. The multi-pronged analytical approach detailed in this guide, encompassing spectroscopic, chromatographic, and thermal techniques, provides a robust framework for ensuring the identity, purity, and quality of this critical pharmaceutical intermediate. By adhering to these principles and protocols, researchers and scientists can build a foundation of trust in their starting materials, ultimately contributing to the development of safe and effective medicines.

References

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Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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(3-(Piperidin-4-yl)phenyl)methanol hydrochloride
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(3-(Piperidin-4-yl)phenyl)methanol hydrochloride
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